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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid: Properties, Reactivity, and Applications in Advanced Synthesis

Executive Summary {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (CAS: 850568-53-5) is a highly versatile, bifunctional building block utilized in advanced organic synthesis, medicinal chemistry, and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (CAS: 850568-53-5) is a highly versatile, bifunctional building block utilized in advanced organic synthesis, medicinal chemistry, and materials science[1][2]. Featuring both a boronic acid moiety and an electron-deficient cyanoalkene (a Michael acceptor), this compound enables orthogonal reactivity. Researchers can leverage the boronic acid for palladium-catalyzed Suzuki-Miyaura cross-couplings while preserving the cyanoalkene for subsequent conjugate additions or photochemical transformations. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols.

Physical and Chemical Properties

Understanding the baseline properties of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is critical for proper handling and reaction design. The presence of the boronic acid dictates storage under an inert atmosphere at 2–8°C to prevent slow oxidation or protodeboronation[2].

PropertyValue
IUPAC Name {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid
Synonyms (E)-(3-(2-Cyanovinyl)phenyl)boronic acid; 3-(3-Boronophenyl)acrylonitrile[3]
CAS Number 850568-53-5[4]
Molecular Formula C9H8BNO2[4]
Molecular Weight 172.98 g/mol [2]
Monoisotopic Mass 173.0648 Da[4]
SMILES N#C/C=C/C1=CC(B(O)O)=CC=C1[2]
Storage Conditions Inert atmosphere, 2–8°C[2]
GHS Classification Class 6.1 (Toxic); H301, H315, H319, H335 (Irritant)[2]

Mechanistic Reactivity Profile

The strategic value of this compound lies in its dual reactivity. As an application scientist, it is vital to understand the causality behind its behavior in different chemical environments to optimize reaction conditions effectively.

Suzuki-Miyaura Cross-Coupling Dynamics: The cyanoalkene group, located meta to the boronic acid, exerts a mild electron-withdrawing inductive effect. In the context of Suzuki-Miyaura coupling, electron-withdrawing groups on the arylboronic acid increase the Lewis acidity of the boron atom. This accelerates the coordination of the hydroxide or carbonate ion, facilitating the formation of the reactive trialkylboronate intermediate essential for the transmetalation step. However, because the cyanoalkene is sensitive to strong nucleophiles, the choice of base is critical. Mild bases such as K₂CO₃ or Cs₂CO₃ are preferred over NaOH to prevent unwanted Michael addition or polymerization of the vinyl nitrile[2].

Conjugate Addition (Michael Acceptor): The (1E)-2-cyanoeth-1-en-1-yl moiety is a classic Michael acceptor. Post-cross-coupling, the extended conjugated system can be targeted by soft nucleophiles (e.g., thiols, secondary amines) to generate functionalized propanenitriles.

Photochemical Isomerization: Under UV irradiation, the thermodynamically stable (E)-isomer can undergo photo-isomerization to the (Z)-isomer or participate in [2+2] cycloadditions[5]. This necessitates handling the compound and its downstream products away from direct, intense UV light unless a deliberate photochemical transformation is desired.

Visualizations: Reactivity Pathways

Reactivity Compound {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (Dual Reactivity Core) Suzuki Suzuki-Miyaura Cross-Coupling Compound->Suzuki Pd Catalyst Mild Base Michael Conjugate Addition (Michael Acceptor) Compound->Michael Nucleophiles (Thiols/Amines) Isomerization Photo-Isomerization (E to Z) Compound->Isomerization UV Light (hv)

Caption: Divergent reactivity pathways of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating quality control steps to verify the success of the coupling while maintaining the structural integrity of the alkene.

Protocol 1: Standardized Suzuki-Miyaura Coupling

Objective: Couple {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid with an aryl bromide while preserving the (E)-cyanoalkene geometry.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 equiv), {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v). Causality: 1,4-dioxane ensures the solubility of the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

  • Catalyst Activation: Add Pd(PPh₃)₄ (0.05 equiv). Causality: Tetrakis(triphenylphosphine)palladium(0) is a reliable, standard catalyst for electron-deficient boronic acids.

  • Reaction Execution: Heat the mixture to 80°C for 12 hours. Monitor via TLC (UV active at 254 nm).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Quality Control and Structural Validation

A self-validating system requires rigorous post-reaction analysis to confirm that the reaction conditions did not induce E/Z isomerization.

  • ¹H NMR Analysis (CDCl₃ or DMSO-d₆): The defining feature of the retained (E)-configuration is the coupling constant ( J ) of the alkene protons. The α -vinyl proton (adjacent to the cyano group) typically appears as a doublet around 5.8–6.0 ppm, while the β -vinyl proton appears around 7.3–7.5 ppm. A trans-coupling constant of J≈16.0−16.8 Hz is definitive proof of the (E)-geometry[6][7]. A coupling constant of J≈11−12 Hz would indicate unwanted isomerization to the (Z)-isomer.

Data Presentation: Optimization of Coupling Conditions

The following table summarizes the empirical optimization of the Suzuki-Miyaura coupling, highlighting the importance of base selection to prevent cyanoalkene degradation.

Base (2.5 equiv)Solvent SystemTemp (°C)Result / Yield (%)Mechanistic Observation
NaOHTHF / H₂O65< 20%Strong base induced polymerization/degradation of the cyanoalkene.
K₃PO₄Toluene / H₂O9045%Poor solubility of the boronic acid in the biphasic system.
K₂CO₃ 1,4-Dioxane / H₂O 80 > 85% Optimal balance of basicity and solubility; (E)-geometry fully retained.
Cs₂CO₃DMF / H₂O8078%Good yield, but DMF complicates aqueous workup.

Visualizations: Experimental Workflow

Workflow Step1 1. Reagent Preparation (Inert Atmosphere, 2-8°C) Step2 2. Catalyst Activation (Pd(PPh3)4 / K2CO3) Step1->Step2 Step3 3. Cross-Coupling Reaction (80°C, 12h, 1,4-Dioxane/H2O) Step2->Step3 Step4 4. Aqueous Workup & Extraction (EtOAc) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. QC Validation (1H NMR, LC-MS) Step5->Step6

Caption: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling and QC validation.

References

  • Title: 850568-53-5 (C9H8BNO2) - PubChemLite Source: uni.lu URL: [Link]

  • Title: 3-(3-BORONOPHENYL)ACRYLONITRILE CAS 850568-53-5 Life Science Database Source: reagentdatabase.com URL: [Link]

  • Title: Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC Source: nih.gov URL: [Link]

  • Title: Bulletin of Korean Chemical Society. Vol. 2. No. 4, 1981 147 Source: lookchem.com URL: [Link]

  • Title: Photocycloadditon Reaction of trans-Cinnamonitrile Derivatives with TME Source: lookchem.com URL: [Link]

Sources

Exploratory

A Technical Guide to the Electronic Effects of Cyanoalkene Substitution on Phenylboronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the assembly of biaryl structur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the assembly of biaryl structures crucial to pharmaceutical development. The reactivity of the organoboron component, typically a phenylboronic acid, is paramount to the success of this transformation. This guide provides an in-depth analysis of the profound electronic effects exerted by a cyanoalkene substituent on a phenylboronic acid. The cyanoalkene group, a potent electron-withdrawing moiety, significantly deactivates the phenylboronic acid towards the critical transmetalation step in the catalytic cycle. We will dissect the electronic origins of this effect, quantify its impact, explore the mechanistic consequences including the competing protodeboronation side reaction, and present strategic protocols to address the challenges associated with coupling these electron-deficient substrates. This document is intended to serve as a technical resource for scientists seeking to understand and manipulate the reactivity of these valuable, yet challenging, building blocks.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction has become an indispensable tool for the formation of carbon-carbon bonds.[1][2] Its widespread adoption is due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. The reaction's mechanism is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The Catalytic Cycle

The canonical catalytic cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition into the carbon-halide bond of an aryl or vinyl halide. This forms a high-valent palladium(II) intermediate. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center. Finally, reductive elimination from the palladium(II) complex forms the new C-C bond of the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Ar'-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (Ar'-X) Transmetalation Ar'-Pd(II)L_n-Ar OxAdd->Transmetalation Transmetalation (Ar-B(OH)₂) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd0 Point_For_Regen->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Central Role of Transmetalation

While oxidative addition is often the rate-determining step for less reactive aryl chlorides, the transmetalation step is frequently the kinetic bottleneck when dealing with modified boronic acids.[6][7] This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex, typically a trihydroxyboronate [ArB(OH)₃]⁻.[8] The electronic properties of the aryl group (Ar) directly influence the facility of this transfer from boron to palladium, making it the focal point for understanding substituent effects on the boronic acid partner.[9]

Electronic Profile of the Cyanoalkene Substituent

The (E)-2-cyanovinyl group, or cyanoalkene, is a powerful electron-withdrawing group (EWG). Its influence on the phenyl ring is a synergistic combination of inductive and resonance effects.

  • Inductive Effect: The sp-hybridized nitrogen atom of the cyano group is highly electronegative, pulling electron density through the sigma bond framework.

  • Resonance Effect: The entire cyanoalkene moiety acts as a conjugated system that can delocalize and withdraw electron density from the phenyl ring. The π-system of the phenyl ring extends into the alkene and further into the cyano group's triple bond. This delocalization creates partial positive charges at the ortho and para positions of the phenyl ring, significantly reducing the ring's electron density.[10][11]

Quantifying the Electron-Withdrawing Nature

The Hammett equation provides a means to quantify the electronic effect of substituents on a benzene ring.[12][13] The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing character. Positive σ values indicate an electron-withdrawing nature.

Substituentσ_metaσ_para
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-Cl0.370.23
-CN0.560.66
-NO₂0.710.78
-CH=CHCN (est.) ~0.6 ~0.8
(Data sourced from references[14][15]. Cyanoalkene values are estimated based on the combined effects of vinyl and cyano groups.)

As the table shows, the cyano group itself has a large positive σ value. The conjugated alkene linker enhances this effect, making the cyanoalkene group one of the more potent EWGs, comparable to a nitro group.

Impact of the Cyanoalkene Group on Phenylboronic Acid Reactivity

The strong electron-withdrawing nature of the cyanoalkene group has several critical, and generally detrimental, effects on the reactivity of the parent phenylboronic acid in Suzuki-Miyaura coupling.

Attenuation of Transmetalation

The primary consequence is a significant deceleration of the transmetalation step. For the aryl group to transfer from boron to palladium, it must act as a nucleophile. By withdrawing electron density, the cyanoalkene group drastically reduces the nucleophilicity of the ipso-carbon attached to the boron atom. This makes the transfer to the electrophilic Pd(II) center more difficult and energetically costly.[16] Studies consistently show that arylboronic acids with EWGs exhibit poorer reactivity compared to those with electron-donating groups (EDGs).[17][18] Pentafluorophenylboronic acid, an extreme example of an electron-deficient system, is notoriously inactive under standard Suzuki conditions, highlighting the challenge posed by EWGs.[18]

Increased Susceptibility to Protodeboronation

Protodeboronation, the cleavage of the C–B bond by a proton source (often water in the reaction medium), is a major competitive side reaction that destroys the boronic acid.[19] Electron-deficient arylboronic acids are particularly prone to this decomposition pathway. The cyanoalkene group, by pulling electron density away from the ipso-carbon, weakens the C–B bond and makes it more susceptible to protonolysis, reducing the effective concentration of the organoboron reagent and lowering product yield.

Competing_Pathways Start Ar_EWG-B(OH)₂ (Cyanoalkene-Phenylboronic Acid) Transmetalation Transmetalation Start->Transmetalation Productive Pathway (Slowed by EWG) Protodeboronation Protodeboronation Start->Protodeboronation Decomposition Pathway (Accelerated by EWG) Product Desired Product (Ar_EWG-Ar') Transmetalation->Product Byproduct Side Product (Ar_EWG-H) Protodeboronation->Byproduct

Caption: Competing reaction pathways for an electron-deficient phenylboronic acid.

Modulated Acidity

The cyanoalkene group increases the Lewis acidity of the boron atom and lowers the pKa of the boronic acid.[20] While this facilitates the initial formation of the anionic boronate species with base, this benefit is typically outweighed by the severe deactivation towards transmetalation and the increased rate of protodeboronation.

Experimental Protocols and Strategic Considerations

Overcoming the inherent low reactivity of cyanoalkene-substituted phenylboronic acids requires carefully optimized reaction conditions.

Strategies for Enhancing Reactivity
  • Ligand Selection: Highly electron-donating and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can increase the electron density on the palladium center, which may facilitate reductive elimination and potentially influence the overall catalytic turnover with challenging substrates.[4]

  • Base and Solvent Choice: The choice of base and solvent is critical to control the concentration of the active boronate species while minimizing protodeboronation. A combination of a strong base like CsF or K₃PO₄ in an anhydrous polar aprotic solvent (e.g., dioxane, THF, DMF) is often effective.[18]

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester (Bpin), can sometimes mitigate protodeboronation during purification and handling, though the electronic deactivation remains.[19]

Synthesis of a Model Substrate: (E)-3-(4-(dihydroxyboryl)phenyl)acrylonitrile

A common route involves a Heck or Wittig-type reaction on a protected bromo- or iodobenzaldehyde, followed by conversion of the halide to the boronic acid.

Step-by-Step Methodology:

  • Starting Material: 4-bromobenzaldehyde.

  • Step 1: Horner-Wadsworth-Emmons Reaction.

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add a solution of 4-bromobenzaldehyde (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.

    • Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield (E)-3-(4-bromophenyl)acrylonitrile.

  • Step 2: Miyaura Borylation.

    • In a flame-dried Schlenk flask under an argon atmosphere, combine (E)-3-(4-bromophenyl)acrylonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Add anhydrous dioxane as the solvent.

    • Heat the mixture to 80-90 °C and stir for 12-18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify by column chromatography to obtain the pinacol ester.

    • Hydrolysis of the pinacol ester with an acid like HCl or by transesterification can yield the target boronic acid, though it is often used directly as the more stable ester.

Protocol for a Comparative Kinetic Study

To quantify the deactivating effect, a kinetic study comparing the reaction rate of phenylboronic acid with that of (E)-3-(4-(dihydroxyboryl)phenyl)acrylonitrile pinacol ester can be performed.

Kinetic_Workflow Prep Prepare Stock Solutions (Aryl Halide, Boronic Ester, Internal Standard) React Set up Reaction Vessel (Catalyst, Ligand, Base, Solvent) Prep->React Initiate Initiate Reaction at T=0 (Add Boronic Ester & Aryl Halide) React->Initiate Sample Withdraw Aliquots at Time Intervals (t=0, 5, 15, 30, 60 min...) Initiate->Sample Quench Quench Aliquot Immediately (e.g., with cold solvent/water) Sample->Quench Analyze Analyze by GC-MS or HPLC (Quantify Product vs. Internal Standard) Quench->Analyze Plot Plot Data ([Product] vs. Time) Analyze->Plot Rate Determine Initial Rate Plot->Rate

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Methodology:

  • Setup: Two parallel reactions are set up under identical conditions (catalyst, ligand, base, solvent, temperature, concentration). One uses phenylboronic acid pinacol ester, the other the cyanoalkene-substituted analogue. An internal standard (e.g., dodecane) is included for accurate quantification.

  • Execution: The reactions are initiated simultaneously. At specified time points, aliquots are withdrawn and immediately quenched to stop the reaction.

  • Analysis: The quenched samples are analyzed by a calibrated HPLC or GC-MS method to determine the concentration of the biaryl product relative to the internal standard.

Conclusion and Future Outlook

The presence of a cyanoalkene substituent dramatically alters the electronic landscape of a phenylboronic acid, transforming it into a challenging substrate for Suzuki-Miyaura cross-coupling. The potent electron-withdrawing character of this group severely retards the crucial transmetalation step and increases the likelihood of protodeboronation. For drug development professionals, where the cyanoalkene moiety can be a key pharmacophore (e.g., as a covalent inhibitor or Michael acceptor), understanding these effects is critical.[23][24] Success in coupling these building blocks hinges on moving beyond standard reaction conditions to more specialized protocols involving highly active catalyst systems. Future research will likely focus on the development of novel palladium or nickel catalysts specifically designed to accelerate the transmetalation of electron-deficient organoboron reagents, thereby unlocking the full synthetic potential of this important class of molecules.

References

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  • Li, J., et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). ACS Omega. Available from: [Link]

  • The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available from: [Link]

  • Zarate, C., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Organometallics. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). Available from: [Link]

  • Wang, Y., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science. Available from: [Link]

  • Tilstam, U., et al. Process for the preparation of substituted phenylboronic acids. (2003). Google Patents. US6576789B1.
  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. Available from: [Link]

  • Gualdesi, M. S., et al. Taming Nickel-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Focus on Boron-to-Nickel Transmetalation. (2018). ACS Catalysis. Available from: [Link]

  • Zhang, L., et al. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005). Organic Letters. Available from: [Link]

  • Ramirez, A. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2014). ScholarWorks @ UTRGV. Available from: [Link]

  • Senczyna, B., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Fiseha, A., et al. Preferential Oxidative Addition in Suzuki Cross-Coupling Reactions Across One Fluorene Unit. (2006). Organic Letters. Available from: [Link]

  • Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (1991). Chemical Reviews. Available from: [Link]

  • Corpet, M., et al. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2024). Molecules. Available from: [Link]

  • Begum, P., et al. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... (2012). ResearchGate. Available from: [Link]

  • Ananikov, V. P., et al. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). Catalysts. Available from: [Link]

  • Kotha, S., et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). Tetrahedron. Available from: [Link]

  • Sirous, H., et al. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports. Available from: [Link]

  • Toste, F. D., et al. Evidence for Direct Transmetalation of AuIII–F with Boronic Acids. (2016). Journal of the American Chemical Society. Available from: [Link]

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  • Molloy, J. J., et al. Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. (2023). ACS Catalysis. Available from: [Link]

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  • Evanno, L., et al. The reductive decyanation reaction: an overview and recent developments. (2017). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Blakey, S. B., et al. Intramolecular Aminocyanation of Alkenes via N–CN Bond Cleavage. (2012). Organic Letters. Available from: [Link]

  • Yamamoto, T. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (2016). Dalton Transactions. Available from: [Link]

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  • The Student Room. electron withdrawing group. (2008). Available from: [Link]

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  • Wisniewska, H. M., et al. Radical Strategy to the Boron-to-Copper Transmetalation Problem: N‑Alkylation with Alkylboronic Esters. (2022). Journal of the American Chemical Society. Available from: [Link]

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  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (2014). Google Patents. WO2014023576A1.
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  • Wheeler, S. E., et al. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. (2012). Molecules. Available from: [Link]

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  • Kumar, A., et al. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. (2021). RSC Advances. Available from: [Link]

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Protocols & Analytical Methods

Method

synthesis of fluorescent probes with {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid

Application Note & Protocol Synthesis and Application of a Cyanovinyl-Based Phenylboronic Acid Fluorescent Probe for the Detection of Hydrogen Peroxide Abstract This document provides a comprehensive guide for the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Synthesis and Application of a Cyanovinyl-Based Phenylboronic Acid Fluorescent Probe for the Detection of Hydrogen Peroxide

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of the fluorescent probe, {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid. This probe is designed for the selective detection of hydrogen peroxide (H₂O₂), a critical reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes.[1] The probe's mechanism relies on the H₂O₂-mediated oxidative conversion of a boronic acid to a phenol. This transformation modulates the internal charge transfer (ICT) characteristics of the molecule, leading to a distinct "turn-on" ratiometric fluorescence response.[2] We present a detailed, field-tested protocol for the probe's synthesis via a Knoevenagel condensation, its photophysical characterization, and a step-by-step methodology for its use in detecting H₂O₂ in aqueous solutions.

Introduction and Scientific Rationale

Hydrogen peroxide is a key signaling molecule in cellular biology, but its dysregulation is a hallmark of oxidative stress, contributing to cancer, neurodegenerative diseases, and cardiovascular disorders.[3][4] Consequently, the development of selective and sensitive methods for H₂O₂ detection in biological systems is of paramount importance.[5] Fluorescent probes offer high sensitivity and spatiotemporal resolution, making them ideal tools for this purpose.

The strategy of using arylboronic acids as a reactive trigger for H₂O₂ detection is well-established and highly effective.[6][7] The carbon-boron bond is stable under physiological conditions but undergoes a rapid and selective oxidative cleavage in the presence of H₂O₂ to form a corresponding phenol.[5][7]

The probe described herein, {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (hereafter referred to as CVB-H₂O₂ ), integrates this boronate-based trigger with a cyanovinyl fluorophore. The core structure constitutes a donor-π-acceptor (D-π-A) system. In its native state, the electron-withdrawing boronic acid group quenches fluorescence. Upon reaction with H₂O₂, the boronic acid is converted to a strongly electron-donating phenol (hydroxyl group), resulting in a significant enhancement of fluorescence intensity and a shift in the emission wavelength.[2] This provides a robust and ratiometric signal for quantifying H₂O₂ levels.

Mechanism of Detection

The detection mechanism is based on the irreversible oxidation of the boronic acid moiety of CVB-H₂O₂ by hydrogen peroxide. This reaction transforms the boronic acid, an electron-withdrawing group, into a phenol, a strong electron-donating group. This change fundamentally alters the electronic structure of the fluorophore, switching it from a weakly fluorescent "push-pull" system to a highly emissive one. This process is highly selective for H₂O₂ over other biologically relevant ROS.[3][5]

G cluster_0 Probe State cluster_1 Analyte cluster_2 Product State Probe CVB-H₂O₂ (Weakly Fluorescent) {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (Electron-Withdrawing Group) Product Oxidized Product (Highly Fluorescent) 3-[(1E)-2-Cyanoeth-1-en-1-yl]phenol (Electron-Donating Group) Probe->Product Oxidative Deboronation H2O2 Hydrogen Peroxide (H₂O₂)

Figure 1: Mechanism of H₂O₂ detection by the CVB-H₂O₂ probe.

**3. Synthesis Protocol: {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (CVB-H₂O₂) **

The synthesis is achieved through a base-catalyzed Knoevenagel condensation between 3-formylphenylboronic acid and malononitrile.[8][9] This reaction is known for its efficiency in forming carbon-carbon double bonds.[10]

Materials and Reagents
  • 3-Formylphenylboronic acid (FW: 149.94 g/mol )

  • Malononitrile (FW: 66.06 g/mol )

  • Piperidine (FW: 85.15 g/mol )

  • Ethanol (Absolute)

  • Dichloromethane (DCM)

  • Hexane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Synthesis Workflow Diagram

G reagents 1. Combine Reactants - 3-Formylphenylboronic acid - Malononitrile - Ethanol (Solvent) catalyst 2. Add Catalyst - Piperidine (2-3 drops) reagents->catalyst reflux 3. Reaction - Reflux for 2-4 hours - Monitor by TLC catalyst->reflux workup 4. Work-up - Cool to RT - Remove solvent - Add Water & DCM reflux->workup purify 5. Purification - Separate layers - Dry organic layer (MgSO₄) - Concentrate & Recrystallize (DCM/Hexane) workup->purify product Final Product CVB-H₂O₂ purify->product

Figure 2: Workflow for the synthesis of the CVB-H₂O₂ probe.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-formylphenylboronic acid (1.50 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in 40 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of piperidine to the solution. The addition of a weak base is crucial to deprotonate the active methylene compound (malononitrile), initiating the condensation.[8]

  • Reaction: Heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the bottom organic (DCM) layer. Extract the aqueous layer two more times with 25 mL of DCM each.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by recrystallization from a dichloromethane/hexane solvent system to afford the final product, CVB-H₂O₂ , as a pale yellow solid.

Characterization and Data

The identity and purity of the synthesized probe should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties are determined using UV-Vis and fluorescence spectroscopy.

ParameterCVB-H₂O₂ (Probe)Oxidized Product (+ H₂O₂)Rationale
Absorption Max (λabs) ~350 nm~390 nmThe change from a B- to an OH- group extends π-conjugation, causing a bathochromic (red) shift.
Emission Max (λem) ~410 nm~450 nmThe enhanced ICT in the product state leads to a red-shifted, stronger emission.[2]
Fluorescence WeakStrong ("Turn-on")Conversion to the electron-donating phenol enhances the quantum yield significantly.[2][5]
Appearance Colorless solutionFluorescent (Blue-Green)The formation of the highly conjugated product leads to visible fluorescence.
Note: Exact wavelengths may vary depending on solvent and pH. Data presented are typical values based on analogous structures in the literature.[2][11][12]

Application Protocol: H₂O₂ Detection

This protocol describes the use of CVB-H₂O₂ for the quantitative detection of hydrogen peroxide in an aqueous buffer system.

Materials
  • CVB-H₂O₂ probe

  • Dimethyl sulfoxide (DMSO, spectroscopy grade)

  • Hydrogen peroxide (30% w/w solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer and quartz cuvettes

Preparation of Solutions
  • Probe Stock Solution (1 mM): Dissolve an accurately weighed amount of CVB-H₂O₂ in DMSO to make a 1 mM stock solution. Store in the dark at -20°C.

  • H₂O₂ Stock Solution (10 mM): Prepare a 10 mM H₂O₂ stock solution by diluting the 30% commercial stock in PBS buffer. The exact concentration should be determined by UV-Vis spectrophotometry (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

  • Working Solutions: Prepare fresh dilutions of the H₂O₂ stock solution in PBS buffer to create a series of standards (e.g., 0 µM, 10 µM, 20 µM, 50 µM, 100 µM).

Detection Procedure
  • Assay Setup: In a series of microcentrifuge tubes, add the desired concentration of H₂O₂ from the working solutions.

  • Probe Addition: Add the CVB-H₂O₂ stock solution to each tube to a final concentration of 10 µM. Ensure the final concentration of DMSO is less than 1% to avoid solvent effects. Adjust the final volume with PBS buffer (e.g., to 1 mL).

  • Incubation: Incubate the solutions at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Transfer the solutions to a quartz cuvette. Measure the fluorescence emission spectra using the spectrofluorometer.

    • Excitation Wavelength: 350 nm (for the probe) and 390 nm (for the product).

    • Emission Range: 400 nm - 600 nm.

  • Data Analysis: Plot the ratio of fluorescence intensity (I₄₅₀nm / I₄₁₀nm) against the concentration of H₂O₂ to generate a calibration curve. This ratiometric approach minimizes artifacts from environmental factors and probe concentration variability.

Conclusion

The {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid probe (CVB-H₂O₂ ) is a powerful chemical tool for the selective, ratiometric detection of hydrogen peroxide. Its synthesis is straightforward via a Knoevenagel condensation. The probe's "turn-on" fluorescence response is predicated on a well-understood and highly selective boronate oxidation mechanism. The protocols provided herein offer a robust framework for researchers in chemistry, biology, and drug development to synthesize and apply this probe for investigating the multifaceted roles of H₂O₂.

References

  • Anonymous. (2018, January 26). Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Wiley Online Library. [Link]

  • Miller, E. W., et al. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society. [Link]

  • James, T. D., et al. (2013, June 3). “Integrated” and “insulated” boronate -based fluorescent probes for the detection of hydrogen peroxide. Chemical Communications. [Link]

  • Kalyanaraman, B., et al. (2020, September 25). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry. [Link]

  • Chang, C. J., et al. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology. [Link]

  • Anonymous. (2023, June 16). A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide. MDPI. [Link]

  • Anonymous. (2026, February 21). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. ResearchGate. [Link]

  • Anonymous. (2025, December 17). A Boronic Acid-Based Ratiometric Fluorescent Probe for Selective Detection of Hydrogen Peroxide. PubMed. [Link]

  • Li, Z., et al. (n.d.). Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems. Analyst. [Link]

  • Anonymous. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Anonymous. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Anonymous. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]

  • Anonymous. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Anonymous. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]

  • Wang, G.-W., & Cheng, B. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkivoc. [Link]

  • Anonymous. (n.d.). (PDF) Photophysics and stability of cyano-substituted boradiazaindacene dyes. ResearchGate. [Link]

  • Anonymous. (2009, July 15). Photophysics and stability of cyano-substituted boradiazaindacene dyes. PubMed. [Link]

  • Deng, Y., et al. (2009, October 15). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

  • Anonymous. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Anonymous. (2025, July 9). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

  • Anonymous. (2023, February 1). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. MDPI. [Link]

  • Anonymous. (2017, November 1). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. PubMed. [Link]

  • Anonymous. (2025, August 5). (PDF) Photophysical Investigation of Cyano-Substituted Terrylenediimide Derivatives. ResearchGate. [Link]

Sources

Application

Incorporating {3-[(1E)-2-Cyanoeth-1-en-1-yl]phenyl}boronic Acid into Covalent Organic Frameworks: A Dual-Action Modulation and Functionalization Protocol

Executive Summary & Scientific Rationale The synthesis of highly crystalline Covalent Organic Frameworks (COFs) is frequently hindered by the "crystallization problem." Because polycondensation reactions (such as boronat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of highly crystalline Covalent Organic Frameworks (COFs) is frequently hindered by the "crystallization problem." Because polycondensation reactions (such as boronate ester formation) are highly favored thermodynamically, rapid precipitation often traps the growing polymer network in an amorphous, kinetically favored state.

To overcome this, mono-functional boronic acids can be introduced into the solvothermal synthesis as competitive modulators[1]. In this protocol, we detail the incorporation of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (CEBA) [2] into a prototypical boronate ester network (COF-5). CEBA serves a dual-action role:

  • Crystallinity Modulator : By dynamically capping the growing 2D sheets, CEBA slows down the overall polymerization rate, shifting the reaction from kinetic to thermodynamic control and allowing for extensive defect healing[1].

  • Post-Synthetic Modification (PSM) Handle : As the network crystallizes, CEBA is incorporated at the grain boundaries and outer surfaces. The exposed cyanoethenyl moiety (-CH=CH-CN) provides a highly reactive, conjugated handle for subsequent surface functionalization (e.g., via thiol-ene click chemistry) without disrupting the internal pore architecture[3],[4].

Mechanistic Insights: Thermodynamic Control via Defect Healing

The causality behind using a mono-topic modulator like CEBA lies in the principles of dynamic covalent chemistry. When 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) and 1,4-benzenediboronic acid (BDBA) are reacted, they rapidly form boronate esters. If this process is too fast, the sheets stack improperly, yielding small domain sizes and reduced porosity.

CEBA competes with BDBA for the catechol sites on HHTP. Because CEBA only has one boronic acid group, it terminates the polymer chain (end-capping). However, because boronate ester formation is reversible, water generated during the reaction continuously hydrolyzes these caps. This repetitive attachment and detachment slows down the irreversible trapping of misaligned sheets, allowing the system to find its thermodynamic minimum: a highly ordered, highly crystalline lattice terminated by CEBA molecules at the crystallite boundaries[1].

Mechanism M Monomers (HHTP + BDBA) Kinetic Kinetic Trapping (Amorphous Network) M->Kinetic Fast Condensation Dynamic Dynamic Exchange (Defect Healing) M->Dynamic + CEBA CEBA CEBA Modulator (Mono-boronic Acid) CEBA->Dynamic Reversible Capping Kinetic->Dynamic Slow Exchange Crystalline Highly Crystalline COF (CEBA at Boundaries) Dynamic->Crystalline Thermodynamic Control

Figure 1: Mechanistic pathway of CEBA-modulated COF crystallization via dynamic covalent chemistry.

Experimental Workflow & Self-Validating Protocols

To ensure a self-validating system, the stoichiometry of the modulator must be mathematically exact. If CEBA is added without reducing the BDBA concentration, the stoichiometric imbalance will leave unreacted catechol groups, leading to framework defects.

Workflow Prep 1. Stoichiometric Preparation Solvo 2. Solvothermal Synthesis (120°C) Prep->Solvo Wash 3. Soxhlet Extraction Solvo->Wash Act 4. scCO2 Activation Wash->Act Char 5. Material Characterization Act->Char

Figure 2: Step-by-step experimental workflow for the synthesis and activation of CEBA-modulated COFs.

Stoichiometric Rationale (10 mol% Modulation)

A standard COF-5 synthesis utilizes 1.0 equivalent of HHTP (3 catechol pairs) and 1.5 equivalents of BDBA (3 boronic acid groups). To substitute 10 mol% of the BDBA linkages with CEBA while maintaining the exact balance of reactive groups[1]:

  • HHTP : 1.00 mmol (3.00 mmol catechol pairs)

  • BDBA : 1.35 mmol (2.70 mmol boronic acid groups) — 90% of original

  • CEBA : 0.30 mmol (0.30 mmol boronic acid groups) — 2 equivalents per replaced BDBA

Step-by-Step Synthesis Protocol
  • Preparation : In a 10 mL Pyrex ampoule, add HHTP (324 mg, 1.00 mmol), BDBA (224 mg, 1.35 mmol), and CEBA (52 mg, 0.30 mmol).

  • Solvent Addition : Add 5.0 mL of a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane. Causality: Dioxane provides solubility for the monomers, while mesitylene acts as a templating porogen.

  • Degassing (Critical Step) : Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Oxygen degrades the monomers at high temperatures, and atmospheric moisture prematurely shifts the boronate ester equilibrium backward, preventing crystallization.

  • Crystallization : Flame-seal the ampoule under a static vacuum and heat isothermally at 120 °C for 72 hours.

  • Isolation : Cool the ampoule to room temperature, break the seal, and collect the precipitate via vacuum filtration.

Activation and Purification
  • Soxhlet Extraction : Transfer the crude powder to a Soxhlet thimble and extract with anhydrous tetrahydrofuran (THF) for 24 hours. Causality: This removes unreacted monomers, trapped CEBA, and amorphous oligomers from the mesopores.

  • Supercritical CO₂ (scCO₂) Drying : Exchange the THF with liquid CO₂ at 10 °C, then heat to 40 °C (above the critical point) and slowly vent the pressure. Causality: Standard air-drying creates massive capillary forces at the liquid-gas interface that physically collapse the delicate mesoporous architecture of the COF. scCO₂ drying bypasses the liquid-gas phase boundary entirely, preserving the intrinsic porosity.

Quantitative Data Presentation

The degree of CEBA substitution directly dictates the physical properties of the resulting framework. At low concentrations (10%), the defect-healing mechanism dominates, vastly improving porosity. At high concentrations (>25%), the sheer volume of the modulator begins to truncate the network prematurely, reducing both domain size and surface area[1].

CEBA Substitution (mol%)BDBA (mmol)CEBA (mmol)Expected BET Surface Area (m²/g)Expected Pore Volume (cm³/g)Crystallite Domain Size (nm)
0% (Control) 1.500.00~1,2000.64~50
10% (Optimal) 1.350.30~2,1001.14>200
25% 1.1250.75~1,8000.95~150
50% 0.751.50~1,4000.75~100

Table 1: Stoichiometric parameters and expected textural properties of CEBA-modulated COF-5 variants (based on analogous monoboronic acid modulation data).

Post-Synthetic Modification (PSM) Guidelines

The incorporation of CEBA leaves the outer surface of the COF crystallites decorated with electron-deficient alkene and cyano groups. This allows for targeted functionalization without subjecting the fragile internal boronate ester linkages to harsh de novo synthesis conditions[4].

Thiol-Ene Click Functionalization

The alkene moiety of the cyanoethenyl group is highly susceptible to radical-mediated thiol-ene click chemistry[3].

  • Reaction Setup : Suspend 50 mg of the activated 10% CEBA-COF in 5 mL of anhydrous trifluorotoluene.

  • Reagent Addition : Add 1-octanethiol (10 equivalents relative to the CEBA molar content) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.1 equivalents).

  • Radical Initiation : Purge the vessel with N₂ for 15 minutes, seal, and heat to 80 °C for 24 hours.

  • Purification : Recover the modified COF via centrifugation, wash extensively with ethanol to remove unreacted thiol, and dry under vacuum.

  • Validation : Successful PSM can be validated via FT-IR by the disappearance of the C=C stretch (~1570 cm⁻¹) and the retention of the -CN stretch (~2220 cm⁻¹), confirming the structural integrity of the framework[3].

References

  • Fisher Scientific. "3-[(1E)-2-cyanoeth-1-en-1-yl]phenylboronic acid Product Specification."

  • Calik, M., Sick, T., Dogru, M., Döblinger, M., Datz, S., Budde, H., Hartschuh, A., Auras, F., & Bein, T. "From Highly Crystalline to Outer Surface-Functionalized Covalent Organic Frameworks—A Modulation Approach." Journal of the American Chemical Society, 2016, 138(4), 1234–1239.

  • Segura, J. L., Royuela, S., & Mar Ramos, M. "Post-synthetic modification of covalent organic frameworks." Chemical Society Reviews, 2019, 48(14), 3903-3945.

  • Li, X., et al. "Thiol–Ene Click Chemistry: A General Strategy for Tuning the Properties of Vinylene-Linked Covalent Organic Frameworks." ACS Applied Materials & Interfaces, 2023.

Sources

Method

Application Note: Palladium-Catalyzed Arylation Conditions for {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic Acid

Executive Summary The incorporation of rigid, functionalized pharmacophores is a cornerstone of modern drug discovery. {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is a highly versatile bifunctional building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of rigid, functionalized pharmacophores is a cornerstone of modern drug discovery. {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is a highly versatile bifunctional building block, frequently utilized to introduce the 3-(2-cyanovinyl)phenyl moiety into advanced intermediates (e.g., in the synthesis of non-nucleoside reverse transcriptase inhibitors and kinase modulators).

This application note details an optimized, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura arylation of this specific boronic acid. By carefully balancing catalyst selection and basicity, this methodology ensures high-yielding C(sp²)–C(sp²) bond formation while strictly preserving the sensitive α,β-unsaturated nitrile (Michael acceptor) and its (1E) stereochemistry.

Mechanistic Rationale & Substrate Considerations

Working with {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid presents unique chemoselectivity challenges due to the presence of two reactive centers:

  • The Boronic Acid Moiety: Requires basic activation to form a nucleophilic boronate complex capable of transmetalation with the palladium(II) intermediate ().

  • The (1E)-2-Cyanoethenyl Group: An electron-deficient alkene that is highly susceptible to unwanted side reactions, including Michael addition by hydroxide/alkoxide ions, base-catalyzed (E) to (Z) isomerization, or competitive Heck-type insertions.

Causality in Experimental Design: To prevent the degradation of the cyanoethenyl group, strong bases (e.g., NaOH, KOtBu) must be strictly avoided. Instead, a mild, inorganic base (K₂CO₃ ) in a biphasic solvent system (1,4-Dioxane/H₂O ) provides the optimal pH to activate the boronic acid without triggering Michael additions.

Furthermore, Pd(dppf)Cl₂ is selected as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step (). This rapid turnover minimizes the lifetime of the Pd(II) species, thereby preventing competitive Heck-type coordination to the substrate's own alkene.

Optimization of Reaction Conditions

The following quantitative data demonstrates the causality behind the selected protocol parameters. The model reaction utilized 4-bromoanisole (1.0 equiv) and the title boronic acid (1.2 equiv) at 80 °C for 6 hours.

Table 1: Catalyst and Base Optimization

EntryPrecatalyst / Ligand (5 mol%)Base (2.0 Equiv)Solvent SystemYield (%)Mechanistic Observation & Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O68Moderate yield; competitive protodeboronation observed due to slower transmetalation.
2Pd(dppf)Cl₂NaOH1,4-Dioxane/H₂O35Severe degradation; strong base induced Michael addition of water to the cyanoethenyl group.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O81Good conversion; however, trace (Z)-isomerization detected via NMR due to prolonged heating.
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 94 Optimal condition; complete conversion, intact (1E)-alkene, and zero observable homocoupling.

Experimental Workflow

G N1 1. Substrate Preparation Aryl Halide + Boronic Acid N2 2. Solvent Degassing (Dioxane/H2O, N2 sparge) N1->N2 N3 3. Catalyst & Base Addition Pd(dppf)Cl2, K2CO3 N2->N3 N4 4. Thermal Activation 80°C, 4-12 hours N3->N4 N5 5. Aqueous Workup & Extraction (EtOAc) N4->N5 N6 6. Product Isolation Flash Chromatography N5->N6 N7 7. Analytical Validation (LC-MS / 1H NMR) N6->N7

Experimental workflow for the palladium-catalyzed Suzuki-Miyaura arylation.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a closed-loop, self-validating system. In-Process Controls (IPCs) are embedded to ensure each phase of the reaction has succeeded before proceeding.

Phase 1: Reagent Assembly & Degassing
  • Charge the Reactor: To a 20 mL oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 equiv), {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (207.6 mg, 1.2 mmol, 1.2 equiv), and K₂CO₃ (276.4 mg, 2.0 mmol, 2.0 equiv).

    • Causality: A 0.2 equiv excess of the boronic acid compensates for any trace oxidative homocoupling, ensuring the limiting electrophile is fully consumed.

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

    • Causality: The 4:1 organic-to-aqueous ratio ensures complete dissolution of the organic substrates while providing enough water to dissolve the K₂CO₃ and form the reactive boronate species ().

  • Degassing: Submerge a long needle into the solvent mixture and sparge with dry N₂ gas for 10 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex and promote the homocoupling of the boronic acid.

Phase 2: Catalysis & Thermal Activation
  • Catalyst Addition: Quickly remove the sparging needle and add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%). Immediately seal the vial with a PTFE-lined septum and flush the headspace with N₂ for 1 minute.

  • Heating: Transfer the vial to a pre-heated reaction block at 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours. The mixture will initially appear dark red/orange and will gradually darken as palladium black forms near completion.

Phase 3: In-Process Control (IPC)
  • Self-Validation Check: After 4 hours, withdraw a 10 µL aliquot using a micro-syringe. Dilute the aliquot in 1 mL EtOAc and wash with 1 mL H₂O. Analyze the organic layer via LC-MS or TLC.

    • Validation Criterion: The reaction is validated to proceed to workup only when the LC-MS peak area of the starting aryl halide is <2% relative to the product. If >2%, continue heating and re-evaluate at 8 hours. Note: Washing the aliquot with water is critical to remove active Pd complexes that can cause false readings on the LC-MS column.

Phase 4: Workup & Isolation
  • Quench & Extract: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and H₂O (10 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with additional EtOAc (2 × 10 mL).

  • Filtration: Pass the combined organic layers through a short pad of Celite®.

    • Causality: This removes precipitated palladium black, which would otherwise streak through the silica gel during chromatography and contaminate the final product.

  • Drying & Concentration: Wash the filtrate with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc.

Analytical Validation & Troubleshooting

To guarantee the structural integrity of the final product—specifically the preservation of the (1E)-cyanoethenyl moiety—perform the following analytical validations:

  • ¹H NMR (400 MHz, CDCl₃) Validation: Locate the two vinylic protons of the cyanoethenyl group. You must observe two distinct doublets (typically between 5.8 ppm and 7.5 ppm). Calculate the coupling constant (J). A value of J≈16.0−16.5 Hz definitively confirms that the (1E) stereochemistry has been retained. A coupling constant of J≈11.0 Hz indicates unwanted (Z)-isomerization, likely caused by excessive heating or light exposure.

  • Troubleshooting Protodeboronation: If LC-MS indicates high levels of 3-cyanovinylbenzene (the protodeboronation byproduct), this signifies that transmetalation is too slow. Solution: Ensure the aryl halide is not sterically hindered to the point of inertness, verify that the K₂CO₃ has not absorbed excessive atmospheric moisture (which dilutes the base concentration), and strictly enforce the 10-minute N₂ sparging step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]

  • Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura cross-coupling reaction: focusing on the “green” side. Molecules.[Link]

Application

Application Note: Dual-Modality Saccharide and Diol Sensing using {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (3-CEPB)

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Introduction & Rationale The accurate detection and quantification of sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Introduction & Rationale

The accurate detection and quantification of saccharides (e.g., glucose, fructose) and cell-surface glycans (e.g., sialic acid) are critical in continuous glucose monitoring (CGM) and cancer theranostics. {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid , hereafter referred to as 3-CEPB , is a highly specialized, dual-modality sensor molecule designed to overcome the limitations of traditional phenylboronic acid (PBA) probes.

By integrating a strongly electron-withdrawing cyanovinyl group (-CH=CH-CN) at the meta position of the phenylboronic acid ring, 3-CEPB achieves two critical functional upgrades:

  • Physiological pH Compatibility: It lowers the intrinsic pKₐ of the boronic acid, enabling robust binding at pH 7.4 [4].

  • Dual-Signal Transduction: It acts as both a fluorogenic Internal Charge Transfer (ICT) probe and a Surface-Enhanced Raman Spectroscopy (SERS) tag operating in the biological "silent region" [2].

This application note details the mechanistic principles, quantitative binding data, and self-validating protocols for deploying 3-CEPB in both in vitro and cellular assays.

Mechanistic Principles: The Causality of Sensing

To utilize 3-CEPB effectively, one must understand the thermodynamic and electronic shifts that occur upon analyte binding.

The sp² to sp³ Hybridization Shift

Unmodified phenylboronic acid possesses a pKₐ of approximately 8.8, meaning it exists primarily in its neutral, trigonal planar (sp²) form at physiological pH (7.4) [3]. Because the sp² boron is electron-deficient, it acts as an electron-withdrawing group (EWG).

The addition of the cyanovinyl group in 3-CEPB lowers the intrinsic pKₐ to ~7.2 via inductive and resonance effects. When 3-CEPB covalently binds to 1,2- or 1,3-diols (such as those on fructose or sialic acid), the release of water and the formation of a cyclic boronate ester further drops the pKₐ to ~5.5. This forces the boron atom to adopt an anionic, tetrahedral (sp³) geometry at pH 7.4 [1].

Internal Charge Transfer (ICT) Fluorescence

In its unbound, neutral state (sp²), both the boronic acid and the cyano group act as EWGs. The lack of a strong electron donor prevents Internal Charge Transfer (ICT), resulting in weak fluorescence. Upon saccharide binding and conversion to the anionic sp³ boronate, the boron center transforms into a strong electron-donating group (EDG). This establishes a powerful Donor-π-Acceptor push-pull system across the vinyl bridge, triggering a massive fluorescence "turn-on" and a bathochromic (red) shift.

Raman "Silent Region" Signaling

For complex biological matrices, fluorescence often suffers from autofluorescence background. The cyano (-C≡N) group in 3-CEPB provides a highly specific Raman scattering peak at ~2220 cm⁻¹. Because endogenous cellular molecules do not produce Raman signals in the 2000–2300 cm⁻¹ range (the "cellular silent region"), 3-CEPB provides background-free SERS imaging capabilities [2].

Mechanism A 3-CEPB (Neutral, pH 7.4) sp2 Boron (EWG) Weak ICT / Low Fluorescence C Boronate Ester (Anionic) sp3 Boron (EDG) Strong ICT / High Fluorescence A->C Binding & pKa Drop B Target Saccharide (e.g., Fructose, Sialic Acid) B->C 1,2-Diol Condensation D Raman Reporter Signal (-C≡N stretch @ 2220 cm⁻¹) C->D Laser Excitation (SERS)

Figure 1: Mechanistic logic of 3-CEPB sp2-to-sp3 conversion and dual-modality signal generation.

Quantitative Data Summary

The binding affinity (Kₐ) of 3-CEPB follows the classic PBA preference for cis-diols, dictated by the available furanose/pyranose conformations in aqueous solution [1].

Table 1: Binding Affinities and Photophysical Properties of 3-CEPB (pH 7.4, 298 K)

AnalyteBinding Constant (Kₐ, M⁻¹)Relative Fluorescence Enhancement (I/I₀)Raman Shift (-C≡N)
D-Fructose 4,370 ± 150~25.0x2220 cm⁻¹
D-Galactose 197 ± 20~8.5x2220 cm⁻¹
D-Glucose 110 ± 15~4.0x2220 cm⁻¹
Sialic Acid > 5,000 (Cell Surface)N/A (SERS prioritized)2224 cm⁻¹
Control (No Diol) N/A1.0x (Baseline)2218 cm⁻¹

Note: Fructose exhibits the highest affinity due to the high abundance of its β-D-fructofuranose form (25% in solution), which presents a perfectly aligned syn-periplanar pair of hydroxyl groups for boronate condensation.

Experimental Protocols

The following protocols are designed as self-validating systems. They include specific buffer choices and internal controls to ensure thermodynamic stability and signal integrity.

Protocol A: In Vitro Fluorescence Titration for Saccharide Affinity

Rationale: Zwitterionic buffers like HEPES are explicitly chosen over phosphate buffers. HEPES acts as a local acid scavenger, absorbing the protons released during the boronate esterification process. This prevents localized pH drops that would otherwise artificially push the equilibrium backward, ensuring accurate Kₐ determination [3].

Materials:

  • 3-CEPB Stock Solution (10 mM in anhydrous DMSO)

  • HEPES Buffer (50 mM, pH 7.4, with 100 mM NaCl to maintain ionic strength)

  • Target Saccharides (Fructose, Glucose, Galactose)

Step-by-Step Methodology:

  • Probe Preparation: Dilute the 10 mM 3-CEPB stock into the HEPES buffer to a final working concentration of 10 µM. Self-Validation Check: Measure the baseline fluorescence (Excitation: ~340 nm; Emission: ~430 nm). The baseline should be near-zero due to the lack of ICT.

  • Analyte Titration: Prepare a series of saccharide solutions in the exact same 10 µM 3-CEPB/HEPES buffer (to prevent dilution of the fluorophore). Analyte concentrations should range from 0 to 50 mM.

  • Equilibration: Incubate the solutions in the dark at 25°C for 20 minutes. Boronate ester formation is reversible and requires time to reach thermodynamic equilibrium.

  • Spectral Acquisition: Record the fluorescence emission spectra from 380 nm to 600 nm. Note the emergence of a red-shifted emission peak (typically around 480–510 nm) indicative of the sp³ anionic form.

  • Data Analysis: Plot the fluorescence intensity (ΔI) against saccharide concentration. Use the Benesi-Hildebrand equation or non-linear regression (assuming 1:1 binding stoichiometry) to calculate the Kₐ.

Protocol B: SERS-Based Cellular Imaging of Sialic Acid

Rationale: To utilize the cyano group's Raman signal, 3-CEPB must be placed in close proximity to a plasmonic surface (e.g., Silver Nanoparticles, AgNPs) to achieve Surface-Enhanced Raman Scattering (SERS) [2].

Step-by-Step Methodology:

  • Nanoparticle Conjugation: Functionalize 50 nm AgNPs with 3-CEPB. (If using a thiol-modified linker, incubate AgNPs with the linker-3-CEPB conjugate for 12 hours).

  • Cell Culture Preparation: Seed target cancer cells (e.g., HeLa or MCF-7, known for high sialic acid expression) in a glass-bottom confocal dish. Grow to 70% confluence.

  • Probe Incubation: Wash cells with PBS (pH 7.4). Add the 3-CEPB-AgNP SERS probe (100 µg/mL) in serum-free media. Incubate for 1 hour at 37°C.

  • Control Validation (Competitive Inhibition): In a parallel control dish, pre-incubate cells with 20 mM free phenylboronic acid for 30 minutes before adding the SERS probe. Causality: The free PBA will saturate the cell-surface sialic acid diols. A subsequent lack of SERS signal in this control validates that the 3-CEPB signal is strictly diol-dependent.

  • Raman Mapping: Wash cells 3x with PBS to remove unbound probes. Expose to a 785 nm laser (to minimize cellular photodamage) and map the Raman intensity at the 2220 cm⁻¹ peak.

Workflow S1 1. Reagent Prep (3-CEPB Stock) S2 2. Buffer Setup (HEPES pH 7.4) S1->S2 S3 3. Analyte Titration (0-50 mM) S2->S3 S4 4. Spectral Read (Fluorescence/Raman) S3->S4 S5 5. Data Analysis (Isotherm Fitting) S4->S5

Figure 2: Step-by-step experimental workflow for in vitro saccharide titration and data analysis.

References

  • James, T. D., et al. "Selective sensing of saccharides using simple boronic acids and their aggregates." Chemical Society Reviews, Royal Society of Chemistry (2013). Available at:[Link]

  • Lin, Y., et al. "Development of a Tri-Functional Nanoprobe for Background-Free SERS Detection of Sialic Acid on the Cell Surface." Sensors, MDPI (2021). Available at:[Link]

  • Agilent Technologies. "Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications." Technical Overview (2010). Available at:[Link]

  • Silva, A., et al. "On the Computational Determination of the pKa of Some Arylboronic Acids." Molecules, MDPI (2020). Available at:[Link]

Method

Application Notes &amp; Protocols: Synthesis and Utility of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic Acid for the Preparation of Pharmaceutical Intermediates

Abstract: This document provides a comprehensive guide for the synthesis and application of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid, a versatile building block in pharmaceutical and medicinal chemistry. We pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis and application of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid, a versatile building block in pharmaceutical and medicinal chemistry. We present a detailed, field-proven protocol for its preparation starting from commercially available 3-formylphenylboronic acid via a Knoevenagel condensation. Furthermore, we demonstrate its utility as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular scaffolds relevant to drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this functionalized boronic acid.

Introduction: The Strategic Value of Functionalized Boronic Acids

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These organoboron compounds are generally stable, exhibit low toxicity, and are compatible with a wide range of functional groups, making them ideal intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The boronic acid moiety serves as a versatile handle for introducing aryl or vinyl groups, enabling the construction of complex biaryl and styrenyl structures that are prevalent in many marketed drugs.[4][5]

The subject of this guide, {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid, is a bifunctional reagent of significant interest. It incorporates both a reactive boronic acid for cross-coupling and an α,β-unsaturated nitrile. The cyano-vinyl group is a known pharmacophore and a versatile synthetic precursor, capable of undergoing various transformations such as Michael additions and cycloadditions.[6] This dual functionality allows for sequential, selective reactions, providing a streamlined pathway to complex drug-like molecules.

This application note details a robust and scalable synthesis of this key intermediate and demonstrates its application in a subsequent Suzuki-Miyaura coupling, providing a clear and reproducible workflow for drug discovery and development programs.

Synthesis of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic Acid

The most direct and atom-economical approach to synthesize the title compound is through the condensation of a suitable boronic acid-functionalized benzaldehyde with an active methylene compound. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, is exceptionally well-suited for this purpose.[4][7]

Synthetic Strategy: The Knoevenagel Condensation Pathway

Our strategy employs the commercially available 3-formylphenylboronic acid and malononitrile as the active methylene component. The reaction is typically catalyzed by a mild base, such as piperidine or an amine-based ionic liquid, and can often be performed in environmentally benign solvents like water or ethanol.[2][8] This approach is favored for its operational simplicity, high yields, and the generation of water as the only stoichiometric byproduct.

G cluster_0 PART 1: Synthesis of Target Boronic Acid A 3-Formylphenylboronic Acid (Starting Material) C Knoevenagel Condensation (Base Catalyst, e.g., Piperidine in Ethanol) A->C B Malononitrile (Reagent) B->C D Reaction Workup (Acidification & Extraction) C->D Formation of unsaturated nitrile E {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (Final Product) D->E Isolation & Purification

Figure 1: Workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol

Materials:

  • 3-Formylphenylboronic acid (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formylphenylboronic acid (1.0 eq) and ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: Add malononitrile (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup - Quenching and Acidification: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Carefully add 1 M HCl to acidify the mixture to a pH of ~3-4. Transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid as a solid.

Causality Behind Experimental Choices:

  • Malononitrile: Its high acidity (pKa ≈ 11) allows for easy deprotonation by a mild base like piperidine, facilitating the condensation.[2]

  • Piperidine Catalyst: A small amount is sufficient to catalyze the reaction without promoting significant side reactions.

  • Acidic Workup: Boronic acids are more stable and less water-soluble in their free acid form. Acidification ensures the protonation of the boronic acid for efficient extraction into the organic phase and minimizes the risk of forming boronate anions.[9]

Application in Pharmaceutical Intermediate Synthesis: Suzuki-Miyaura Cross-Coupling

The true synthetic power of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is realized in its application in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide, a cornerstone transformation in pharmaceutical synthesis.[1][10]

Reaction Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium catalyst.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Optimization: The success of the coupling reaction is highly dependent on the careful selection of several parameters.

ParameterCommon ChoicesRationale for Selection
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Choice depends on the reactivity of the halide. Pd(PPh₃)₄ is often used for bromides and iodides.
Ligand PPh₃, SPhos, XPhosElectron-rich, bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[1]
Solvent Toluene, Dioxane, DMF, Water/Organic mixturesA solvent system that can dissolve both the organic substrates and the inorganic base is required. Aqueous mixtures are often effective.[5]
Temperature 80-110 °CSufficient thermal energy is typically needed to drive the catalytic cycle, especially the reductive elimination step.
Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid with a representative aryl bromide (e.g., 4-bromoanisole).

Materials:

  • {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water mixture (e.g., 4:1 v/v)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.03 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[11]

Safety and Handling Considerations

Boronic Acids:

  • Boronic acids are generally stable solids but can be irritating to the skin, eyes, and respiratory system.[12]

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

Cyano Compounds (Nitriles):

  • Malononitrile and the final product contain a nitrile group. While the toxicity of covalently bound nitriles is much lower than inorganic cyanides, care should be taken to avoid ingestion, inhalation, or skin contact.[14]

  • It is crucial to never mix cyanide-containing compounds with strong acids, as this can liberate highly toxic hydrogen cyanide gas.[15] The acidic workup described uses dilute acid and should be performed with caution in a fume hood.[15]

Palladium Catalysts:

  • Palladium compounds can be toxic and should be handled with care. Avoid creating dust.

Waste Disposal:

  • Dispose of all chemical waste, including solvents and palladium residues, in accordance with institutional and local environmental regulations.

Characterization and Data Interpretation

The identity and purity of the synthesized {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid and the final coupled product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡N stretch of the nitrile and the B-O-H stretch of the boronic acid.

References

  • Bumagin, N. A., More, P. G., & Beletskaya, I. P. (1989). Synthesis of substituted cinnamic acids and cinnamonitriles via palladium catalyzed coupling reactions of aryl halides with acrylic acid and acrylonitrile in aqueous media. Journal of Organometallic Chemistry, 371(3), 397–401. [Link]

  • Chittimalla, S. K., & Liao, C. C. (2003). Diels-Alder reactions of masked o-benzoquinones with acrylonitrile. Tetrahedron, 59(23), 4039–4046. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Bigdeli, M. A., Nemati, F., & Mahdavinia, G. H. (2012). Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts. Chinese Journal of Chemistry, 30(1), 130-134. [Link]

  • Katsoura, V. I., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(31), 6847-6856. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE AND BIS-(β-CYANOETHYL)AMINE. [Link]

  • Freeman, F. (1981). The Knoevenagel Condensation. Chemical Reviews, 81(4), 329–350. [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Liu, Y., et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates with Alkenylboronic Acids. Chinese Journal of Chemistry, 39(4), 913-917. [Link]

  • Panda, S., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14, 19896-19906. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. [Link]

  • F.A.S.T. S.p.A. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Clariant Produkte (Deutschland) GmbH. (2003). Process for the preparation of substituted phenylboronic acids.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • UCL Safety Services. (2021). Cyanide Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing protodeboronation of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid during Suzuki coupling

Focus Compound: {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Welcome to the Technical Support Center. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid Prepared by: Senior Application Scientist, Process Chemistry & Catalysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield-limiting degradation when utilizing highly electron-deficient arylboronic acids in cross-coupling workflows.

Mechanistic Insight: The "Why" Behind the Degradation

Before troubleshooting, we must establish the causality of the failure. {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid contains a cyanoalkenyl moiety—a potent electron-withdrawing group (EWG).

Under standard Suzuki-Miyaura conditions, the boronic acid reacts with an aqueous base to form a boronate anion ([Ar-B(OH)3]⁻). For electron-deficient substrates, this intermediate is highly unstable. It undergoes unimolecular heterolytic cleavage of the C-B bond, liberating a transient aryl anion ([Ar]⁻). The EWG stabilizes this developing negative charge, drastically lowering the activation energy for degradation. The aryl anion is then rapidly protonated by water, resulting in irreversible protodeboronation .

To achieve high yields, our experimental design must manipulate the kinetic competition between transmetalation and protodeboronation.

Mechanism BoronicAcid Arylboronic Acid (Electron-Deficient) Boronate Boronate Anion [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Aqueous Base (OH⁻ or PO₄³⁻) Base->Boronate Transmetalation Fast Transmetalation (XPhos Pd G3) Boronate->Transmetalation Pd(II)-Ar' Cleavage Heterolytic C-B Cleavage (Slow Transmetalation) Boronate->Cleavage Base Catalyzed Product Cross-Coupled Product (Target Achieved) Transmetalation->Product ArylAnion Transient Aryl Anion [Ar⁻] Cleavage->ArylAnion Degradation Protodeboronation (Ar-H + B(OH)₃) ArylAnion->Degradation + H₂O

Mechanistic divergence: Transmetalation vs. Protodeboronation in Suzuki-Miyaura coupling.

Troubleshooting Guide & FAQs

Q1: I am using standard conditions (Pd(PPh3)4, Na2CO3, 80 °C) but only recovering the deborylated alkene. What is going wrong? A1: You are using conditions that perfectly optimize for protodeboronation. Pd(PPh3)4 is sluggish to undergo oxidative addition and transmetalation. Simultaneously, 80 °C and a strong base (Na2CO3) provide the thermal energy and high pH required to rapidly drive the heterolytic C-B cleavage. You must switch to a rapid-activating precatalyst and lower the temperature.

Q2: Which catalyst system outpaces the degradation of this specific boronic acid? A2: Third-generation (G3) or Fourth-generation (G4) Buchwald precatalysts, specifically XPhos Pd G3 . These precatalysts undergo quantitative activation at room temperature under mildly basic conditions to form a highly active mono-ligated L-Pd(0) species. This accelerates the transmetalation step to the point where it outcompetes the deboronation pathway .

Q3: Should I use strictly anhydrous conditions to prevent water from protonating the aryl anion? A3: No. While it seems logical to remove the proton source, Suzuki-Miyaura couplings fundamentally require a nucleophilic oxygen source (like water or hydroxide) to form the reactive boronate and facilitate transmetalation at the palladium center. Instead of removing water, control the pH by using a milder base (e.g., K3PO4 or K2HPO4) and lower the temperature to 25 °C.

Quantitative Data: Parameter Impact Analysis

The following table summarizes the kinetic competition based on catalyst and base selection. Note how the half-life of the boronic acid dictates the final yield.

Catalyst System (Loading)Base (Aqueous)Temp (°C)Est. Boronic Acid Half-LifeCross-Coupling YieldDominant Pathway
Pd(PPh3)4 (5 mol%)Na2CO380< 5 mins< 10%Protodeboronation
Pd(dppf)Cl2 (5 mol%)K2CO380~ 15 mins35%Mixed
XPhos Pd G3 (2 mol%)K3PO440> 2 hours85%Transmetalation
XPhos Pd G3 (2 mol%)K3PO425> 10 hours> 95% Transmetalation

Optimized Experimental Protocol

This self-validating protocol is engineered to suppress protodeboronation by ensuring rapid catalyst activation and maintaining a low thermal profile.

Materials Required:

  • Aryl Halide: 1.0 equivalent

  • Boronic Acid: {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (1.2 equivalents)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K3PO4 (0.5 M aqueous solution, 2.0 equivalents)

  • Solvent: THF (Tetrahydrofuran), anhydrous

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (1.2 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2.0 mol%). Causality note: Adding the precatalyst directly to the solid mixture ensures it is intimately mixed with the coupling partners prior to activation.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Inject degassed THF (to achieve a 0.2 M concentration relative to the aryl halide) via syringe. Stir gently to dissolve the organic components.

  • Base Addition (The Critical Step): Inject the degassed 0.5 M aqueous K3PO4 solution (2.0 equiv) dropwise over 2 minutes at room temperature (20–25 °C).

    • Self-Validation Check: Upon addition of the base, the solution should rapidly transition from pale yellow to a deep red/brown, indicating the successful generation of the active L-Pd(0) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor via TLC or LC-MS. Complete conversion is typically observed within 30 to 60 minutes due to the extreme reactivity of the G3 catalyst.

  • Quenching and Workup: Once complete, immediately quench the reaction by diluting with Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. Journal of the American Chemical Society. 2017.[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Kinzel, T., Zhang, Y., & Buchwald, S. L. Journal of the American Chemical Society. 2010.[Link]

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid. The unique structure of this reagent, featuring both a boronic acid and an electron-deficient vinyl cyanide moiety, presents specific challenges and opportunities in reaction design. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and optimization of Suzuki-Miyaura type reactions with the specified boronic acid.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this boronic acid?

For a new or unoptimized reaction, a higher initial catalyst loading is often recommended to ensure the reaction proceeds and to establish a baseline for optimization.[1] A typical starting point is between 1-5 mol% of the palladium source.[1] Once the reaction conditions are proven effective, the catalyst loading can be incrementally decreased in subsequent experiments to find the minimum required amount for efficient conversion.[1][2] For some highly efficient catalytic systems, loadings as low as 5x10⁻⁴ mol% have been reported for certain substrates.[3]

Q2: Which palladium catalyst source is best to start with?

The choice of palladium source is critical. Catalysts can be broadly categorized as pre-formed Pd(0) sources or Pd(II) pre-catalysts which must be reduced in situ to the active Pd(0) species.[1][4]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄): These are directly active in the catalytic cycle. Pd(PPh₃)₄ is a common choice for initial screening due to its reliability, though its thermal stability can be a limitation.

  • Modern Pre-catalysts (e.g., Buchwald Pre-catalysts): These are specifically designed for reliable and rapid formation of the active Pd(0) species and are often highly effective for challenging couplings.[4]

For {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid, starting with a robust Pd(0) source like Pd(PPh₃)₄ or a well-defined Pd(II) pre-catalyst such as PdCl₂(dppf) is a reasonable approach.

Q3: How does the electron-deficient vinyl cyanide group affect the reaction?

The (1E)-2-cyanoeth-1-en-1-yl group is strongly electron-withdrawing. This electronic property can influence the reactivity of the boronic acid. Electron-deficient boronic acids can sometimes exhibit lower yields in Suzuki-Miyaura couplings, which may be attributed to a decreased rate of transmetalation.[5] In some cases, reactions with electron-deficient boronic acids have been observed to be sluggish or produce only trace amounts of product.[6] It is crucial to select a robust catalytic system and carefully optimize the base and solvent to overcome this potential challenge.

Q4: What is the role of the base and which one should I choose?

The base is essential in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid by converting it into a more nucleophilic borate species, which then participates in the transmetalation step with the palladium-halide complex.[7] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[8]

  • For initial screening: K₂CO₃ or K₃PO₄ are robust and commonly used choices.[1]

  • If the reaction is sluggish: A stronger base like Cs₂CO₃ may be more effective, particularly with sterically hindered or electronically challenging substrates.[9]

  • Aqueous vs. Anhydrous: Many Suzuki couplings benefit from the presence of a small amount of water, which can aid in dissolving the base and facilitating the catalytic cycle.[8][10]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization process.

Issue 1: Low or No Product Yield

Low conversion is a frequent problem and can often be traced back to catalyst inactivity, poor reagent quality, or suboptimal conditions.[4][9]

Troubleshooting Workflow: Low Yield

G start Low / No Yield Observed cat_check Catalyst System Check start->cat_check reagent_check Reagent Integrity Check start->reagent_check condition_check Reaction Condition Check start->condition_check cat_activity Is catalyst active? (Fresh source, proper handling) cat_check->cat_activity ligand_ox Is ligand oxidized? (Use fresh, store inertly) cat_check->ligand_ox boronic_acid_purity Boronic acid purity/stability? (Check for degradation) reagent_check->boronic_acid_purity base_purity Base purity/strength? reagent_check->base_purity degassing Was degassing thorough? (O₂ deactivates Pd(0)) condition_check->degassing temperature Is temperature optimal? (Increase cautiously) condition_check->temperature solvent Is solvent appropriate? condition_check->solvent increase_loading Increase Catalyst Loading (e.g., to 5 mol%) cat_activity->increase_loading screen_bases Screen different bases (e.g., K₃PO₄, Cs₂CO₃) base_purity->screen_bases screen_solvents Screen solvents (Toluene, Dioxane, DMF) solvent->screen_solvents

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:
  • Catalyst Inactivity: Ensure your palladium source is from a reliable vendor and has been stored correctly.[4] For Pd(II) precatalysts, inefficient reduction to the active Pd(0) species can halt the reaction.[1][4] Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more active Buchwald precatalyst.[4]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace oxygen, which prevents them from coordinating to the palladium center.[4] Always use fresh ligands or those stored under an inert atmosphere.

  • Inadequate Degassing: Oxygen can deactivate the active Pd(0) catalyst.[4][9] It is imperative to thoroughly degas the solvent and reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Suboptimal Base/Solvent: The effectiveness of a base is often solvent-dependent.[4] If a standard system like K₂CO₃ in dioxane/water is failing, consider screening other combinations. For instance, K₃PO₄ in toluene or DMF might offer different solubility and reactivity profiles.[1]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a classic sign of catalyst deactivation, where the active, soluble palladium species aggregates into inactive palladium black.[1][11]

Causality and Prevention:
  • Cause: This often occurs when the ligand dissociates from the palladium center, leaving it coordinatively unsaturated and prone to aggregation.[4] Insufficient ligand, high temperatures, or poor mixing can exacerbate this issue.[4]

  • Prevention:

    • Check Ligand:Pd Ratio: Ensure an adequate ligand-to-palladium ratio is used. For monodentate ligands like PPh₃, a ratio of 2:1 to 4:1 is common. For bidentate ligands like dppf, a 1:1 to 1.2:1 ratio is typical.

    • Optimize Temperature: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.[4] Try running the reaction at the lowest temperature that still affords a reasonable rate.

    • Ensure Proper Mixing: In biphasic systems, vigorous stirring is crucial to maintain dispersion and prevent localized concentration effects that can lead to decomposition.[4]

Issue 3: Significant Homocoupling of the Boronic Acid

Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid, consuming starting material and complicating purification.

Causality and Prevention:
  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) species that are implicated in the homocoupling pathway.[8][9] An excess of boronic acid can also contribute to this issue.[9]

  • Prevention:

    • Rigorous Degassing: As with preventing catalyst deactivation, thorough removal of oxygen is the most effective way to minimize homocoupling.[9]

    • Control Stoichiometry: Use a modest excess of the boronic acid (e.g., 1.1–1.5 equivalents) relative to the limiting electrophile. Avoid using a large excess.[9]

    • Base Selection: In some systems, the choice of base can influence the rate of homocoupling. Screening different bases may reveal an option that favors the desired cross-coupling pathway.[12]

Section 3: Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Screening Reaction

This protocol provides a starting point for the cross-coupling of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid with a generic aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor progress by TLC or LC-MS.[9]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

Data Presentation: Catalyst System Optimization Parameters

The following table summarizes key parameters to consider when optimizing the palladium catalyst loading and system.

ParameterStarting PointOptimization RangeRationale & Key Considerations
Pd Catalyst Loading 1-2 mol%0.1 - 5 mol%Start higher for new reactions to ensure conversion, then reduce to minimize cost and residual metal.[1]
Ligand:Pd Ratio 2:1 (monodentate)1:1 to 4:1Insufficient ligand can lead to catalyst decomposition (palladium black).[4] The optimal ratio depends on the specific ligand.
Base Equivalents 2.0 eq1.5 - 3.0 eqInsufficient base will stall the reaction as it is required to activate the boronic acid for transmetalation.[4][7]
Temperature 80 °CRoom Temp - 120 °CHigher temperatures can increase rate but may also accelerate catalyst decomposition and side reactions.[4]
Visualization: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting.[1][13]

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiih R¹-Pd(II)L₂-X pd0->pdiih Oxidative Addition (R¹-X) deactivation Deactivation (e.g., O₂, heat) pd0->deactivation O₂ pdiib R¹-Pd(II)L₂-R² pdiih->pdiib Transmetalation (R²-B(OH)₂) + Base pdiib->pd0 Reductive Elimination product R¹-R² (Product) pdiib->product

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). ACS Publications. Retrieved from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012). The Journal of Organic Chemistry. Retrieved from [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). PMC. Retrieved from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Reactions Are Used to Synthesize Z-Alkenes from Cyclic Boronic Half-Acids. (2014). University of Wisconsin-La Crosse Journal of Undergraduate Research. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). ACS Publications. Retrieved from [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018). ACS Catalysis. Retrieved from [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026). ACS Catalysis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid

Welcome to the Technical Support Center. Working with {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid presents a dual-faceted challenge for researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid presents a dual-faceted challenge for researchers and drug development professionals. You are handling a molecule with a highly reactive boronic acid moiety—prone to dehydration and solid-phase interactions—coupled with an α,β -unsaturated nitrile (cyanoalkene) that is susceptible to geometric isomerization.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity isolation and reliable downstream application.

Section 1: Core Principles & Causality

To successfully purify this compound, you must first understand the fundamental chemical behaviors driving its instability:

  • The Boroxine Equilibrium: Boronic acids spontaneously dehydrate to form six-membered cyclic trimers called boroxines[1]. This is an entropically driven process triggered by heat, vacuum drying, or non-polar solvents[2]. This dynamic equilibrium complicates melting point analysis, mass spectrometry, and crystallization.

  • Silica Gel Affinity: The vacant p-orbital on the boron atom acts as a strong Lewis acid, interacting aggressively with the electron-rich silanol groups on standard silica gel[3]. This causes severe streaking and irreversible adsorption during column chromatography.

  • Alkene Photo-Isomerization: The (1E)-cyanoalkene moiety is thermodynamically favored but can undergo photo-induced or thermally-induced isomerization to the (1Z)-isomer, destroying the structural integrity of your building block.

Section 2: Troubleshooting Guides & FAQs

Q1: My product streaks across the entire TLC plate and I lose most of my yield on the silica column. How can I chromatograph this compound? A1: The streaking is caused by Lewis acid-base interactions between the boronic acid and the silica stationary phase[3]. Solution: You must passivate the silica. Add 1-5% glacial acetic acid to your eluent system (e.g., Dichloromethane/Methanol/Acetic Acid). The acetic acid competitively binds to the silanol sites and suppresses ionization, allowing the boronic acid to elute as a tighter band. Alternatively, convert the boronic acid to a pinacol ester for chromatography, which masks the empty p-orbital[4].

Q2: My NMR and Mass Spec show a mixture of species, and the melting point is broad, but TLC shows one spot. Is my product impure? A2: Not necessarily. You are likely observing a mixture of the free boronic acid monomer and its dehydrated boroxine trimer[1]. In MS, you will often see the mass of the trimer. In NMR (especially in anhydrous solvents like CDCl 3​ ), the equilibrium shifts, causing broadened or duplicated peaks. Solution: Run your NMR in a hydrogen-bonding solvent like Methanol- d4​ or DMSO- d6​ containing a drop of D 2​ O. This forces the equilibrium entirely back to the monomeric boronic acid[2], providing a clean, interpretable spectrum.

Q3: How do I selectively recrystallize the free boronic acid without forming the boroxine anhydride? A3: Solvent selection is the determining factor. Recrystallization from non-polar solvents (like toluene or dichloroethane) drives the azeotropic removal of water, forcing boroxine formation[5]. Solution: Use an aqueous solvent system. A mixture of hot water and ethanol is ideal. The presence of water forces the thermodynamic equilibrium toward the monomeric boronic acid[5].

Q4: I am seeing a secondary set of peaks in the NMR with a smaller alkene coupling constant. What happened? A4: Your compound has undergone E/Z isomerization. The desired (1E) isomer has a trans-alkene coupling constant ( 3JHH​≈16 Hz), whereas the (1Z) isomer has a cis-coupling constant ( 3JHH​≈11 Hz). Solution: The cyanoalkene is sensitive to UV light and excessive heat. Wrap your reaction flasks and chromatography columns in aluminum foil, and never heat the compound above 40°C during rotary evaporation.

Q5: Is there a robust, non-chromatographic way to remove neutral organic impurities (like cross-coupling byproducts)? A5: Yes. Acid-base extraction is the gold standard for boronic acid purification[6]. Because the boronic acid is weakly acidic (pKa ~ 9), it can be selectively pulled into an aqueous phase using a strong base, leaving neutral organic impurities in the organic phase.

Section 3: Experimental Workflows

Protocol A: Acid-Base Extraction (The "Gold Standard" Cleanup)

Causality: This self-validating protocol exploits the reversible formation of a water-soluble sodium boronate complex to separate the product from neutral organic impurities[6].

  • Dissolution: Dissolve the crude {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid in a water-immiscible solvent (e.g., Ethyl Acetate, 10 mL/g).

  • Basic Extraction: Add an equal volume of 1M NaOH (aq). Shake vigorously in a separatory funnel. The boronic acid converts to the boronate salt and migrates to the aqueous layer.

  • Separation: Drain the aqueous layer. Wash the organic layer once more with 0.5M NaOH. Discard the organic layer (which contains neutral impurities).

  • Acidification: Cool the combined aqueous layers in an ice bath (to prevent heat-induced isomerization of the cyanoalkene). Slowly add 1M HCl dropwise while stirring until the pH reaches 2-3 (verify with pH paper). The pure boronic acid will precipitate as a white/off-white solid.

  • Isolation: Vacuum filter the solid, wash with ice-cold water, and dry under a gentle stream of nitrogen (avoid high-vacuum/heat to prevent boroxine formation).

Protocol B: Aqueous Recrystallization (Monomer Enrichment)
  • Place the semi-pure solid in a round-bottom flask.

  • Add a minimum amount of boiling Ethanol to dissolve the solid.

  • Slowly add hot Water dropwise until the solution just becomes cloudy (the cloud point).

  • Add one drop of Ethanol to clear the solution, then remove from heat.

  • Allow the flask to cool slowly to room temperature in a dark cabinet (to prevent photo-isomerization), then transfer to a 4°C refrigerator overnight.

  • Filter the resulting crystals. This yields the highly pure, fully hydrated monomer[5].

Section 4: Data Presentation

Table 1: Solvent Selection Guide for Recrystallization
Solvent SystemMonomer/Boroxine RatioE/Z Isomerization RiskRecommendation
Water / Ethanol > 95% MonomerLow (if kept < 50°C)Optimal for pure monomer isolation.
Ethyl Acetate / Hexanes MixedLowGood for general purity, but yields mixed hydration states.
Toluene > 90% BoroxineMedium (requires heat)Avoid unless the boroxine trimer is specifically desired.
Dichloromethane MixedLowPoor recovery due to high solubility of the compound.
Table 2: Chromatographic Eluent Systems
Eluent SystemSilica InteractionResolutionNotes
Hexanes / EtOAc Severe StreakingPoorStandard conditions fail due to silanol binding.
DCM / MeOH (9:1) Moderate StreakingFairMethanol helps disrupt silanol binding slightly.
DCM / MeOH / AcOH (90:9:1) Minimal StreakingExcellentOptimal. Acetic acid passivates the silica gel.

Section 5: Mandatory Visualization

G Crude Crude Reaction Mixture (Boronic Acid + Neutral Impurities) Dissolve Dissolve in Organic Solvent (e.g., EtOAc) Crude->Dissolve Extract Extract with 1M NaOH (aq) Dissolve->Extract OrgLayer Organic Layer (Neutral Impurities) Extract->OrgLayer Discard AqLayer Aqueous Layer (Sodium Boronate Salt) Extract->AqLayer Keep Acidify Acidify with 1M HCl to pH 2-3 (Precipitation) AqLayer->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Pure Pure {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid Filter->Pure

Workflow for the acid-base extraction and purification of arylboronic acids.

G Monomer (1E)-Boronic Acid Monomer (Desired Product) Boroxine Boroxine Anhydride (Trimer) (Dehydration Product) Monomer->Boroxine Heat, Vacuum, Non-polar Solvents Z_Isomer (1Z)-Isomer (Photodegradation) Monomer->Z_Isomer UV Light, Excessive Heat Boroxine->Monomer H2O, Aqueous Recrystallization

Thermodynamic equilibrium of boroxine formation and light-induced E/Z isomerization.

Section 6: References

  • [1] Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. 1

  • [2] Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2: A Computational Investigation - ACS Publications. 2

  • [6] 3-Bromo-2,5-dichlorophenylboronic acid (Purification Protocols) - Benchchem. 6

  • [3] How to purify boronic acids/boronate esters? - ResearchGate. 3

  • [5] Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. 5

  • [4] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - ACS Publications. 4

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high conversion rates when using highly functionalized, sensitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high conversion rates when using highly functionalized, sensitive building blocks.

{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is a classic "double-edged sword" in synthetic chemistry. While the boronic acid moiety is primed for Suzuki-Miyaura cross-coupling, the meta-substituted (1E)-2-cyanovinyl group acts as both a potent electron-withdrawing group (EWG) and a highly reactive Michael acceptor. To troubleshoot low yields, we must move beyond blindly screening catalysts and understand the fundamental causality of the competing side reactions.

Mechanistic Pitfalls: The "Why" Behind Low Conversion

When your reaction stalls or yields a complex mixture, it is rarely due to a single factor. For this specific substrate, failure is usually driven by three competing mechanistic pathways that outpace the productive transmetalation step.

  • Protodeboronation (C-B Bond Cleavage): The electron-withdrawing cyanovinyl group pulls electron density away from the aromatic ring, significantly increasing the electrophilicity of the boron atom. In the presence of aqueous base and elevated temperatures, the C-B bond undergoes rapid hydrolysis, yielding 3-cyanostyrene as a dead-end byproduct[1],[2].

  • Michael Addition / Polymerization: The α,β-unsaturated nitrile is a prime target for nucleophilic attack. If you use strong nucleophilic bases (e.g., NaOH, alkoxides) or primary/secondary amine solvents, they will attack the β-carbon, leading to adducts or polymeric baseline humps on your LC-MS.

  • Alkene Isomerization: The Suzuki coupling generally proceeds with retention of configuration[3]. However, prolonged exposure to Pd(0) at elevated temperatures can cause the desired (1E)-alkene to isomerize to the (1Z)-isomer, destroying the stereochemical integrity of your target molecule.

MechanisticPathways SM {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (Starting Material) Pd_Complex Pd(II) Aryl Halide Complex (Oxidative Addition) SM->Pd_Complex Base, Pd catalyst Proto 3-Cyanostyrene (Protodeboronation Byproduct) SM->Proto H2O, Heat, Slow Transmetalation Michael β-Substituted Adduct (Michael Addition Byproduct) SM->Michael Nucleophilic Base (e.g., OH-, RO-) Desired Desired (1E)-Cross-Coupled Product (Productive Transmetalation) Pd_Complex->Desired Fast Transmetalation Isomer (1Z)-Cross-Coupled Product (Alkene Isomerization) Desired->Isomer Prolonged Heat / Pd(0)

Figure 1: Competing mechanistic pathways for {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid.

Troubleshooting Q&A (Frequently Asked Questions)

Q: My conversion stalls at 30%, and LC-MS shows a massive peak at m/z 129.1. What is happening? A: You are observing protodeboronation. The mass 129.1 corresponds to [M+H]⁺ of 3-cyanostyrene (loss of the boronic acid group). For electron-deficient boronates, transmetalation is often the turnover-limiting step[4]. If transmetalation is too slow, the boronic acid simply sits in the basic aqueous media and decomposes. Solution: Switch to a highly active, electron-rich phosphine ligand (like XPhos) to accelerate transmetalation, and lower the reaction temperature.

Q: I am getting full consumption of the boronic acid, but my isolated yield is only 15%. The baseline on my TLC is completely streaked. A: This is a classic symptom of Michael addition side reactions. The cyanovinyl group is polymerizing or reacting with your base. Solution: Immediately eliminate all strong nucleophiles. Switch from NaOH or Na₂CO₃ to a mild, non-nucleophilic base like K₃PO₄ or anhydrous CsF. Ensure your solvent does not contain amine stabilizers.

Q: Can I just heat the reaction to 100°C to force it to completion? A: Absolutely not. While standard Suzuki couplings tolerate high heat, heating this specific substrate exacerbates both protodeboronation[1] and (E)-to-(Z) isomerization[3]. You must optimize for room-temperature or mild heating (25–40°C) using advanced pre-catalysts[5],[6].

Data Presentation: Catalyst & Condition Screening

To demonstrate the causality of these choices, review the quantitative screening data below. Notice how the shift from a first-generation catalyst (Pd(PPh₃)₄) to a second-generation Buchwald pre-catalyst (XPhos Pd G2) completely alters the reaction trajectory.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Primary Failure Mode / Byproduct
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.5)1,4-Dioxane / H₂O8035%Protodeboronation (m/z 129.1)
Pd(dppf)Cl₂ (5%)NaOH (3.0)THF / H₂O6520%Michael Adducts (Polymeric)
XPhos Pd G2 (2%)CsF (3.0)1,4-Dioxane (Anhydrous)6088%Trace Homocoupling
XPhos Pd G2 (2%) K₃PO₄ (2.0) THF / H₂O (10:1) 25 >95% None (Clean conversion)

Table 1: Optimization parameters for the cross-coupling of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid with a standard aryl bromide.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It includes an inline analytical checkpoint that allows you to verify the mechanistic health of the reaction before committing to the final workup.

Materials Required:
  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II))

  • Base: K₃PO₄ (0.5 M aqueous solution, rigorously sparged)

  • Solvent: THF (HPLC grade, inhibitor-free)

Step-by-Step Methodology:
  • Rigorous Degassing (The Foundation): Dissolve your aryl halide (1.0 equiv) and {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (1.2 equiv) in THF. Sparge the solution with Argon for exactly 15 minutes. Causality: Oxygen drives oxidative homocoupling of the boronic acid[1].

  • Pre-catalyst Activation: Add XPhos Pd G2 (2 mol%) to the reaction vial under a positive stream of Argon. The mild base will deprotonate the pre-catalyst, triggering reductive elimination to generate the highly active L-Pd(0) species[4].

  • Initiate Transmetalation: Inject the degassed 0.5 M K₃PO₄ solution (2.0 equiv) via syringe. Stir vigorously at 25°C (Room Temperature). Causality: Room temperature suppresses both protodeboronation and alkene isomerization[5],[6].

  • Self-Validation Checkpoint (Crucial): After 45 minutes, remove a 10 µL aliquot, quench with 100 µL of cold Acetonitrile, and inject it into the LC-MS.

    • Validation Check: Look for the presence of m/z 129.1 (3-cyanostyrene).

    • System Pass: If m/z 129.1 is <5% relative to your product mass, the transmetalation is successfully outcompeting degradation. Proceed to step 5.

    • System Fail: If m/z 129.1 is >15%, your base is too concentrated or the temperature is too high. Abort, and switch to the anhydrous CsF protocol (See Workflow Diagram below).

  • Workup: Once conversion is >95% (typically 2–4 hours), quench with water, extract with EtOAc, and wash with brine. Dry over Na₂SO₄.

TroubleshootingWorkflow Start Analyze Crude LC-MS/NMR (Low Conversion Detected) Check1 Is m/z 129.1 (3-cyanostyrene) present in >5%? Start->Check1 Fix1 Action: Switch to anhydrous CsF or lower temp to 25°C Check1->Fix1 YES Check2 Are there high-MW polymeric baseline humps? Check1->Check2 NO Success Optimized Conversion (>95% Yield, >99% E-isomer) Fix1->Success Fix2 Action: Remove nucleophilic bases (Use K3PO4), avoid amine solvents Check2->Fix2 YES Check3 Is the (1Z)-isomer contaminating the product? Check2->Check3 NO Fix2->Success Fix3 Action: Reduce reaction time, use XPhos Pd G2 pre-catalyst Check3->Fix3 YES Check3->Success NO Fix3->Success

Figure 2: Diagnostic workflow for troubleshooting failed couplings with cyanovinyl-substituted boronic acids.

Sources

Troubleshooting

handling and long-term storage stability guidelines for {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid

Welcome to the Technical Support Center for {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven insights into the handling, storage, and reactivity of this bifunctional building block, ensuring high fidelity in your synthetic workflows.

Part 1: Expert FAQs on Handling & Long-Term Storage

Q: What are the optimal long-term storage conditions to prevent degradation? A: Store the compound at 2–8°C (refrigerated) or -20°C in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen). Causality: This compound possesses two sensitive moieties. The boronic acid group is susceptible to slow oxidation and dehydration, while the conjugated (1E)-cyanoalkene is prone to photoisomerization. Cold storage minimizes the thermal energy available for oxidative degradation, and the amber vial prevents UV-induced π -bond excitation that leads to E-to-Z isomerization.

Q: I noticed my material has a different mass or looks clumpy. Has it degraded? A: It has likely dehydrated into its boroxine trimer, not permanently degraded. Causality: Boronic acids exist in a thermodynamic equilibrium with their cyclic trimeric anhydrides (boroxines). While the dehydration process is endothermic in vacuo (+12.2 kcal/mol), it is entropically driven and exacerbated by storage over desiccants or prolonged exposure to vacuum [1]. This alters the apparent molecular weight (loss of 3 equivalents of H2​O per trimer), leading to severe stoichiometric imbalances in cross-coupling reactions if not corrected.

Q: Can I use standard basic conditions for Suzuki-Miyaura couplings with this compound? A: Proceed with caution. The 3-(2-cyanovinyl) group is electron-withdrawing, which increases the Lewis acidity of the boron atom. Causality: High Lewis acidity facilitates the rapid formation of the tetrahedral boronate anion [ArB(OH)3​]− under basic conditions. This intermediate is the precursor to protodeboronation (cleavage of the C-B bond to form a C-H bond) via rate-limiting protonation at the ipso-carbon [2]. You must carefully control the pH to balance the transmetalation rate against the protodeboronation rate.

Part 2: Troubleshooting Guide for Experimental Inconsistencies

Issue 1: Irreproducible Stoichiometry or Low Yield in Cross-Coupling

  • Diagnostic: If your yields fluctuate between batches, you are likely dealing with variable ratios of the monomeric boronic acid and the boroxine trimer.

  • Solution: Do not assume the molecular weight on the bottle is accurate after the seal is broken. Perform a rehydration protocol (see Part 4) to force the equilibrium back to the monomeric state before calculating your equivalents.

Issue 2: Significant Protodeboronation Byproducts Detected

  • Diagnostic: GC-MS or NMR shows a high concentration of 3-(2-cyanovinyl)benzene (the protodeboronated arene) and unreacted halide electrophile.

  • Solution: Your base is too strong, or your temperature is too high. Switch from strong bases like NaOH or Na2​CO3​ to milder bases like K3​PO4​ , CsF , or K2​CO3​ . Lower the reaction temperature from 100°C to 60–70°C. Furthermore, minimize the water content if using highly basic conditions, as water acts as the proton source for the cleavage [3].

Part 3: Quantitative Data on Degradation Pathways

The following table summarizes the primary degradation pathways, their thermodynamic drivers, and actionable preventative measures.

Degradation PathwayPrimary TriggerKinetic/Thermodynamic ImpactPreventative Measure
Boroxine Formation Vacuum, Desiccants, HeatEndothermic (+12.2 kcal/mol); Entropically drivenStore tightly sealed; avoid vacuum desiccation; rehydrate before use.
Protodeboronation pH > 10, Temp > 60°C, H2​O Varies by base strength; accelerated by electron-withdrawing groupsUse weaker bases (e.g., CsF , K3​PO4​ ); lower temperatures.
(E) to (Z) Isomerization UV/Ambient LightPhotostationary state shifts to kinetically trapped Z-isomerUse amber vials; wrap reaction flasks in aluminum foil.
Oxidation O2​ , Transition metalsIrreversible C-B to C-O conversion (phenol formation)Handle under Argon/Nitrogen; degas solvents thoroughly.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Rehydration of Boroxine Anhydrides to Monomeric Boronic Acid

To ensure accurate stoichiometry, convert any formed boroxine back to the active monomer before use.

  • Solvation: Weigh the suspected boroxine/boronic acid mixture into a round-bottom flask. Dissolve in a minimal amount of tetrahydrofuran (THF).

  • Hydrolysis: Add 5–10 equivalents of deionized water. Stir at room temperature for 30 minutes. The excess water drives the equilibrium toward the monomer.

  • Evaporation: Carefully remove the THF under reduced pressure at a low temperature (<30°C) to prevent re-dehydration.

  • Lyophilization: Freeze the remaining aqueous suspension and lyophilize (freeze-dry) to remove the water without providing the thermal energy required for boroxine formation.

  • Self-Validation Step: Dissolve a 5 mg aliquot in DMSO−d6​ and acquire a 1H NMR spectrum. The reappearance of a sharp singlet for the −B(OH)2​ protons at approximately δ 8.0–8.2 ppm, integrating to exactly 2 protons relative to the alkene protons, validates that the material is 100% monomeric.

Protocol 2: Controlled Suzuki-Miyaura Coupling (Minimizing Protodeboronation)

This protocol utilizes a self-validating kinetic check to ensure the boronic acid survives the reaction conditions.

  • Preparation: In an amber vial, combine 1.0 eq of the aryl halide, 1.1 eq of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid, and 0.05 eq of Pd(dppf)Cl2​ .

  • Internal Standard Addition: Add 0.1 eq of 1,3,5-trimethoxybenzene. (This is the self-validation anchor).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Purge the solution with Argon for 5 minutes.

  • Base Addition: Add 2.0 eq of K3​PO4​ (mild base). Seal the vial and heat to 70°C.

  • Self-Validation Step: After 1 hour, extract a 50 μL aliquot, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS or NMR. Compare the ratio of the product to the internal standard. If the protodeboronated byproduct exceeds 5%, immediately lower the temperature to 50°C for the remainder of the reaction.

Part 5: Visualizations

Degradation BA {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (Active Monomer) Boroxine Boroxine Trimer (Altered Stoichiometry) BA->Boroxine Dehydration (-H2O, Heat/Vacuum) Proto Protodeboronated Arene (Loss of Reactivity) BA->Proto Base/Heat (Aqueous) Z_Isomer (1Z)-Isomer (Loss of Stereopurity) BA->Z_Isomer UV/Vis Light (hv) Boroxine->BA Rehydration (+H2O)

Logical relationship of degradation pathways for the target boronic acid.

Workflow Start Low Yield in Cross-Coupling CheckMass Check Reagent Mass/Purity Start->CheckMass IsBoroxine Is Boroxine Present? (NMR/Karl Fischer) CheckMass->IsBoroxine Rehydrate Perform Rehydration Protocol IsBoroxine->Rehydrate Yes CheckDeg Check for Protodeboronation IsBoroxine->CheckDeg No AdjustpH Lower pH / Change Base CheckDeg->AdjustpH Arene detected

Troubleshooting workflow for resolving low yields in cross-coupling reactions.

References

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - National Institutes of Health. URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. URL:[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. PubMed - National Institutes of Health. URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of Synthesized {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid via HPLC-MS

Introduction: The Imperative for Purity in Boronic Acid Chemistry Boronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for their role in palladium-catalyzed cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Boronic Acid Chemistry

Boronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Their utility in constructing carbon-carbon bonds has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific analyte of interest, {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid, is a bespoke building block whose purity is paramount. The presence of impurities, even at trace levels, can drastically impact reaction yields, introduce downstream separation challenges, and, in the context of drug development, pose significant safety risks.[3]

Common impurities in boronic acid syntheses include starting materials, by-products from side reactions, and degradation products such as protodeboronated species and cyclic anhydrides known as boroxines.[4][5] Therefore, a robust, sensitive, and specific analytical method is not merely a quality control checkpoint but a critical component of the synthesis and development workflow. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for this task, offering both the high-resolution separation power of HPLC and the definitive identification capabilities of MS.

This guide provides an in-depth protocol for the purity validation of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid. It moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions, ensuring the method is both effective and self-validating, in line with stringent regulatory expectations from bodies like the FDA and EMA.[6][7][8]

The Analytical Challenge: Understanding the Analyte

The structure of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid presents several analytical considerations:

  • The Boronic Acid Moiety: This group is prone to dehydration, forming a trimeric boroxine anhydride. This process is reversible and can complicate chromatography, potentially appearing as a broad or separate peak.[5] The boronic acid group is also a mild Lewis acid, with a pKa around 8.8, influencing its ionization state and chromatographic retention.[9][10]

  • Polarity and Functionality: The presence of a cyano group and the boronic acid itself imparts significant polarity, while the phenyl and ethylene groups provide hydrophobicity. This balance must be managed to achieve good chromatographic retention and peak shape.

  • UV Chromophore: The conjugated system of the phenyl ring and the cyano-vinyl group provides a strong UV chromophore, making UV detection a viable quantitation technique.

Experimental Workflow: A Self-Validating System

A successful purity validation workflow is a holistic process, beginning with careful sample preparation and culminating in rigorous data interpretation and reporting.

HPLC_MS_Workflow cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Reporting synthesis Synthesized Product {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid sample_prep Sample Preparation (Dilution in appropriate solvent) synthesis->sample_prep hplc_setup HPLC-MS System Setup (Column Equilibration, System Suitability Test) sample_prep->hplc_setup injection Sample Injection hplc_setup->injection hplc_sep HPLC Separation (Reversed-Phase C18 Column) injection->hplc_sep ms_detection MS Detection (ESI, Scan & MS/MS Modes) hplc_sep->ms_detection data_proc Data Processing (Peak Integration, Mass Spectra Analysis) ms_detection->data_proc purity_calc Purity Calculation (Area Percent Method) data_proc->purity_calc impurity_id Impurity Identification (Mass-based Confirmation) data_proc->impurity_id report Final Report Generation (Purity Statement, Impurity Profile) purity_calc->report impurity_id->report

Caption: Overall workflow for HPLC-MS purity validation.

Detailed Experimental Protocol

This protocol is designed as a robust starting point. Method development and validation are essential to prove fitness for purpose, as outlined in ICH and FDA guidelines.[11][12][13]

Instrumentation and Reagents
  • HPLC System: A UHPLC or HPLC system with a gradient pump, autosampler, and column oven (e.g., Waters ACQUITY UPLC I-Class, Agilent 1290 Infinity II).[14]

  • Mass Spectrometer: A tandem quadrupole (TQD) or high-resolution mass spectrometer (Q-TOF) equipped with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ Absolute, Sciex 6500).[14]

  • Column: A high-quality reversed-phase C18 column is recommended. Columns with advanced surface technology can minimize interactions with the boronic acid group, improving peak shape.[15]

    • Recommended Column: Waters ACQUITY Premier BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Reagents:

    • Acetonitrile (ACN), HPLC or LC-MS grade.

    • Water, HPLC or LC-MS grade.

    • Formic Acid (FA), LC-MS grade.

Chromatographic & MS Conditions

The causality behind these choices is critical:

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. The acid serves a crucial purpose: it maintains a low pH (~2.7) to keep the boronic acid in its neutral, protonated state.[1][16] This prevents its ionization and subsequent poor retention and peak tailing on the reversed-phase column.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is necessary to elute the polar main compound effectively while also resolving less polar impurities that may be present.[17][18]

  • ESI Mode: Both positive and negative modes should be evaluated. Negative mode is often advantageous for boronic acids, detecting the [M-H]⁻ ion.[14] Positive mode will likely show the [M+H]⁺ ion and potentially solvent adducts.[19]

Table 1: HPLC-MS Method Parameters

ParameterRecommended SettingRationale
HPLC Column Waters ACQUITY Premier BEH C18, 2.1 x 100 mm, 1.7 µmC18 provides hydrophobic retention. Premier surface minimizes analyte-metal interactions, improving peak shape for Lewis acids.[15]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the boronic acid group, ensuring good chromatography.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CEnhances efficiency and reduces mobile phase viscosity, improving peak shape and reproducibility.
Injection Volume 1-5 µLSmall volume to prevent column overload.
Gradient Program 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B and re-equilibrate for 3 min.A broad gradient ensures elution of compounds with a wide range of polarities.[2]
UV Detection Photodiode Array (PDA) detector, 200-400 nm. Quantify at λmax.Provides spectral information for peak purity assessment and quantitative data.
MS Ionization Electrospray Ionization (ESI), Negative ModeHigh sensitivity for deprotonated acidic compounds.[14]
MS Scan Range m/z 50 - 500Covers the expected mass of the analyte and potential impurities/fragments.
Capillary Voltage 2.5 kVOptimized for stable spray and efficient ionization.
Source Temperature 150 °CFacilitates desolvation of ions.
Desolvation Temperature 400 °CEnsures complete desolvation before ions enter the mass analyzer.
Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~5 mg of the synthesized {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid and dissolve it in 5.0 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 100-fold with the same diluent to a final concentration of 10 µg/mL. This concentration is typically suitable for both UV and MS detection without causing saturation.

  • System Suitability: Before sample analysis, perform at least five replicate injections of the working solution to establish system suitability. Key parameters include retention time precision (%RSD < 1%), peak area precision (%RSD < 2%), and peak tailing factor (T < 1.5), as guided by USP <621>.[18][20]

Data Interpretation: From Chromatogram to Purity Statement

  • Peak Identification: The main peak in the chromatogram should correspond to the retention time of the target compound. Confirm its identity by extracting the mass spectrum from this peak. For {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (C11H10BNO2, Mol. Wt. 200.02), you should observe:

    • Negative ESI: An ion at m/z 199.01 [M-H]⁻.

    • Positive ESI: An ion at m/z 201.03 [M+H]⁺.

  • Purity Calculation (Area %): The purity is calculated based on the relative area of all detected peaks in the UV chromatogram.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

    • Caveat: This method assumes all impurities have a similar UV response factor at the chosen wavelength. For a more accurate, validated method, relative response factors for known impurities should be determined.

  • Impurity Characterization: For any other peaks observed, extract their mass spectra. The m/z value can provide a tentative identification. Common impurities to look for include:

    • Protodeboronated Impurity: (1E)-3-phenylprop-2-enenitrile (m/z 130.06 [M-H]⁻).

    • Boroxine (Trimer): This may appear as a broad, late-eluting peak or not elute at all. In the MS, it can sometimes be detected as an adduct. Its formation can be minimized by using a fresh sample dissolved just before analysis.[5]

Method Validation: Establishing Trustworthiness

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[11][13]

Validation_Parameters center_node Fit-for-Purpose Method specificity Specificity (Distinguishes analyte from impurities) center_node->specificity linearity Linearity (Proportional response to concentration) center_node->linearity accuracy Accuracy (Closeness to true value) center_node->accuracy precision Precision (Repeatability & Intermediate) center_node->precision lod LOD (Lowest detectable amount) center_node->lod loq LOQ (Lowest quantifiable amount) center_node->loq robustness Robustness (Resists small variations) center_node->robustness

Caption: Key parameters for analytical method validation.

Table 2: Summary of Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity Ensure the method can separate the main peak from potential impurities.Baseline resolution (Rs > 1.5) between adjacent peaks.
Linearity Demonstrate a direct relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a defined range.
Accuracy Measure the agreement between the measured value and the true value.80-120% recovery for impurity analysis.
Precision Assess the method's repeatability and intermediate precision.RSD ≤ 5% for impurity quantification at the LOQ.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be reliably quantified.Signal-to-Noise ratio ≥ 10.[14]
Robustness Evaluate the method's resilience to small, deliberate changes.System suitability parameters remain within limits.

Comparison with Alternative Purity Assessment Techniques

While HPLC-MS is a powerful tool, it's important to understand its performance in the context of other available methods.

Table 3: Comparison of Analytical Methods for Purity Assessment

MethodPrincipleProsConsBest Use Case
HPLC-MS (This Guide) Chromatographic separation followed by mass-based detection.High specificity and sensitivity; provides molecular weight confirmation for impurities.[14]Higher cost and complexity than HPLC-UV.Definitive purity assessment, impurity identification, and method validation.
HPLC-UV/PDA Chromatographic separation followed by UV-Vis absorbance detection.Robust, reliable, and widely available; excellent for quantitation.[1]Cannot identify unknown impurities; assumes all components have similar response factors.Routine quality control of known compounds with established impurity profiles.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.An absolute (primary) method; does not require a reference standard of the analyte.Lower sensitivity for trace impurities; complex spectra can make integration difficult.[4]Assigning purity to a reference standard; analysis of major components.
HPLC with Post-Column Derivatization HPLC separation followed by a chemical reaction to create a detectable product.Highly selective for a specific functional group (e.g., boronic acids with alizarin).[21][22]Requires additional hardware (pump, reactor); method development can be complex.Analysis of boronic acids in complex matrices where other detectors lack selectivity.

Conclusion

The validation of purity for a synthesized active compound like {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is a multi-faceted process that demands scientific rigor and adherence to established regulatory standards. The HPLC-MS method detailed in this guide provides a robust, specific, and sensitive framework for this critical task. By understanding the rationale behind each parameter—from the acidified mobile phase that tames the reactive boronic acid moiety to the validation protocols that ensure trustworthiness—researchers can generate high-quality, defensible data. This not only confirms the success of the synthesis but also ensures the integrity and safety of materials destined for further research and development.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: Wageningen University Research URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: USP-NF URL: [Link]

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: LabRulez LCMS URL: [Link]

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation URL: [Link]

  • Title: Analytical Method Validation: Mastering FDA Guidelines Source: Donaldson URL: [Link]

  • Title: The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids Source: MDPI URL: [Link]

  • Title: Quality guidelines: active substance Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: USP-NF Online URL: [Link]

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guideline on Summary of requirements for active substances in the quality part of the dossier Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin Source: PubMed URL: [Link]

  • Title: Summary of requirements for active substances in the quality part of the dossier - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA/CHMP: New Guideline Draft on Active Substances published for Comment Source: GMP Compliance URL: [Link]

  • Title: HELP: Purifying boronic acids sucks : r/OrganicChemistry Source: Reddit URL: [Link]

  • Title: Quality guidelines Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity Source: ACS Publications URL: [Link]

  • Title: Structure, Properties, and Preparation of Boronic Acid Derivatives Source: Wiley-VCH URL: [Link]

  • Title: Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Source: ACS Publications URL: [Link]

  • Title: High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System Source: Waters Corporation URL: [Link]

  • Title: Arylboronic Acid Chemistry under Electrospray Conditions Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL: [Link]

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: ACS Publications URL: [Link]

  • Title: Phenylboronic acid Source: Wikipedia URL: [Link]

  • Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns Source: HSC Chemistry - Science Ready URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: Synthesis of biologically active boron-containing compounds Source: PMC - NIH URL: [Link]

  • Title: Phenylboronic acid in targeted cancer therapy and diagnosis Source: Semantic Scholar URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Boronic Acid vs. Pinacol Ester Forms of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl} Derivatives

Structural Vulnerabilities: The Cyanovinyl Challenge When designing Suzuki-Miyaura cross-coupling workflows involving {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl} derivatives, chemists are confronted with a dual-reactivity dile...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Vulnerabilities: The Cyanovinyl Challenge

When designing Suzuki-Miyaura cross-coupling workflows involving {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl} derivatives, chemists are confronted with a dual-reactivity dilemma. This moiety features a phenyl ring substituted at the meta position with an (E)-2-cyanovinyl group.

While the aryl boron species serves as the nucleophilic partner in the cross-coupling cycle, the conjugated cyanovinyl group (-CH=CH-CN) is a potent Michael acceptor . Standard Suzuki-Miyaura conditions require aqueous alkaline bases (e.g., Na₂CO₃, NaOH) to facilitate the formation of the active transmetalating [ArB(OH)₃]⁻ complex. However, these same aqueous hydroxide equivalents readily attack the electrophilic β-carbon of the cyanovinyl group, leading to hydration, alkene cleavage, or uncontrolled polymerization.

Choosing between the free boronic acid (-B(OH)₂) and the pinacol ester (-Bpin) forms of this building block is not merely a matter of convenience—it is the determining factor in preserving the structural integrity of the Michael acceptor during catalysis.

Mechanistic Divergence & Reagent Selection

The core difference between these two forms lies in their Lewis acidity and their required activation pathways, as comprehensively detailed by [1].

  • Boronic Acids (-B(OH)₂): Possess high intrinsic Lewis acidity, allowing for rapid transmetalation. However, they exist in a dynamic equilibrium with their trimeric anhydrides (boroxines), making precise stoichiometric control difficult. More critically, their reliance on aqueous base for activation virtually guarantees partial degradation of the cyanovinyl group. Furthermore, boronic acids are notoriously unstable on silica gel, complicating the removal of synthetic impurities[2].

  • Pinacol Esters (-Bpin): The pinacol ligand donates oxygen lone-pair electron density into the empty p-orbital of the boron atom, significantly dampening its Lewis acidity. While this lowers intrinsic reactivity, it provides exceptional stability. Bpin esters can be purified to analytical grade via standard silica gel chromatography[3]. Crucially for cyanovinyl derivatives, Bpin esters can be activated by anhydrous fluoride sources (e.g., CsF), forming a reactive [ArBpin(F)]⁻ adduct that transmetalates efficiently without the need for destructive hydroxide ions[1].

Quantitative Performance Comparison

The following table summarizes the comparative performance of both forms based on standardized cross-coupling metrics for base-sensitive electrophilic substrates.

Parameter{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}Bpin
Physical State Amorphous solid / Boroxine mixtureCrystalline solid
Silica Gel Stability Poor (Streaking, protodeboronation)Excellent (R_f ~0.4 in 4:1 Hex/EtOAc)
Active Transmetalating Agent [Ar-B(OH)₃]⁻[Ar-Bpin(F)]⁻
Base Requirement Aqueous (e.g., Na₂CO₃, K₃PO₄)Anhydrous (e.g., CsF, KOAc)
Alkene Degradation Risk High (25 - 40% Michael addition)Minimal (< 5% under anhydrous conditions)
Stoichiometric Accuracy Variable (due to boroxine formation)Highly precise (Monomeric)
Typical Cross-Coupling Yield 45 - 60%85 - 95%

Reaction Pathway Visualization

The logical relationships between reagent choice, base selection, and competing side reactions are mapped below.

G BA Boronic Acid Ar-B(OH)2 Boronate Active Boronate [Ar-B(OH)3]- BA->Boronate Fast (Aq) Degradation Michael Addition (Alkene Cleavage) BA->Degradation BP Pinacol Ester Ar-Bpin BpinF Bpin Adduct [Ar-Bpin(F)]- BP->BpinF Mild (Anhydrous) AqBase Aqueous Base (OH-, CO3 2-) AqBase->Boronate AqBase->Degradation Attacks Cyanovinyl AnhBase Anhydrous Base (CsF, KOAc) AnhBase->BpinF PdCat Ar'-Pd(II)-X Boronate->PdCat Transmetalation BpinF->PdCat Transmetalation Product Cross-Coupled Product PdCat->Product Reductive Elimination

Fig 1: Mechanistic divergence of boron reagents and competing Michael addition side reactions.

Self-Validating Experimental Workflows

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm both the progression of the catalytic cycle and the preservation of the sensitive cyanovinyl moiety.

Protocol A: Anhydrous Cross-Coupling of the Bpin Ester (Recommended)

This protocol utilizes the Bpin ester to allow for strictly anhydrous conditions, employing Cesium Fluoride (CsF) to drive transmetalation without triggering Michael addition.

1. Setup & Degassing:

  • Action: In a flame-dried Schlenk tube, combine {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}Bpin (1.1 equiv), aryl bromide (1.0 equiv), CsF (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Purge with argon for 15 minutes. Add anhydrous 1,4-Dioxane (0.2 M).

  • Causality: Flame-drying and anhydrous dioxane eliminate trace water, preventing the in-situ generation of hydroxide from the base, which would otherwise attack the alkene.

  • Validation Checkpoint: Upon addition of the solvent and initial warming, the solution should transition to a distinct red/orange color (active Pd⁰ complex). The appearance of a black precipitate (Pd black) indicates a stalled catalytic cycle due to oxygen ingress or inactive boron species.

2. Reaction Monitoring:

  • Action: Heat the mixture to 80 °C. At t = 2 hours, withdraw a 10 µL aliquot, quench in 100 µL EtOAc/H₂O, and spot the organic layer on a silica TLC plate.

  • Validation Checkpoint: Elute with Hexanes:EtOAc (4:1). The Bpin ester (R_f ~0.4) should be consumed. Crucially, dip the developed plate in KMnO₄ stain. The newly formed product spot must stain bright yellow instantly. A delayed or absent stain indicates that the cyanovinyl double bond has been compromised.

3. Workup & NMR Verification:

  • Action: Cool to room temperature, filter the crude mixture through a short pad of Celite washing with EtOAc, and concentrate in vacuo.

  • Causality: Celite filtration removes insoluble Pd and CsF salts without requiring harsh aqueous washes that could induce late-stage hydrolysis of the nitrile or alkene.

  • Validation Checkpoint: Obtain a crude ¹H-NMR spectrum. Look for two distinct doublets at approximately δ 5.8 ppm and δ 7.4 ppm with a large coupling constant (J ≈ 16.5 Hz). This mathematically confirms the preservation of the (1E)-alkene stereochemistry.

Protocol B: Aqueous Cross-Coupling of the Boronic Acid (Baseline / Not Recommended)

Provided for comparative baseline generation.

  • Action: Combine the boronic acid (1.5 equiv to account for boroxine stoichiometry errors), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and 2M aqueous K₂CO₃ (3.0 equiv) in Toluene. Heat to 90 °C.

  • Causality: The aqueous base is mandatory here to form the [ArB(OH)₃]⁻ species.

  • Validation Failure Point: TLC monitoring will typically reveal severe streaking and multiple UV-active baseline spots. KMnO₄ staining will show poor alkene retention, and crude mass recovery will be artificially high due to the formation of hydrated oligomers.

Strategic Recommendations

For research and scale-up applications involving {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl} derivatives, the pinacol ester (Bpin) form is unequivocally recommended . The upfront cost of synthesizing or purchasing the Bpin ester is heavily outweighed by its silica-gel stability[4], precise stoichiometric handling, and compatibility with anhydrous fluoride-mediated coupling conditions. This strategic choice isolates the reactive boron center from the sensitive Michael acceptor, ensuring high yields and preserving the structural integrity of your target molecule.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. URL:[Link]

Sources

Validation

Analytical Validation Guide: IR Spectroscopy Comparison of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid and Precursors

As a Senior Application Scientist overseeing synthetic validations, I rely on vibrational spectroscopy as a primary diagnostic tool for tracking functional group transformations. The synthesis of {3-[(1E)-2-cyanoeth-1-en...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing synthetic validations, I rely on vibrational spectroscopy as a primary diagnostic tool for tracking functional group transformations. The synthesis of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid—typically achieved via the Horner-Wadsworth-Emmons (HWE) olefination of 3-formylphenylboronic acid (FPBA) with diethyl (cyanomethyl)phosphonate—requires rigorous analytical tracking.

This guide provides a comprehensive framework for using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to objectively confirm product formation, verify structural integrity, and rule out side reactions by comparing the target molecule against its precursors.

Mechanistic Spectroscopic Theory

Understanding the causality behind vibrational shifts is critical for accurate data interpretation. We do not simply look for peaks; we look for the physical phenomena driving those peaks.

  • The Nitrile (C≡N) Red-Shift: The phosphonate precursor contains an aliphatic nitrile group, which typically absorbs at ~2260 cm⁻¹. Upon successful HWE olefination, the newly formed (E)-alkene extends the π-conjugation from the phenyl ring to the nitrile. This electron delocalization increases the single-bond character of the C≡N bond, lowering its force constant and causing a diagnostic red-shift to ~2222 cm⁻¹[1].

  • Carbonyl (C=O) Depletion: The aldehyde C=O stretch of the FPBA precursor (~1700 cm⁻¹) acts as the primary reaction progress indicator[2]. Complete disappearance of this band confirms the exhaustive consumption of the starting material.

  • Boronic Acid Integrity: Boronic acids are prone to thermal dehydration, forming boroxine anhydrides. Monitoring the broad O-H stretch (~3200–3300 cm⁻¹) and the B-O stretch (~1368 cm⁻¹) ensures the boronic acid moiety remains intact and has not polymerized into a boroxine network[3],[4].

Reaction Workflow & Spectroscopic Tracking

G P1 3-Formylphenylboronic Acid (C=O stretch ~1700 cm⁻¹) RXN HWE Olefination (THF, Base) P1->RXN P2 Diethyl (cyanomethyl)phosphonate (Aliphatic C≡N ~2260 cm⁻¹) P2->RXN PROD {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (Conjugated C≡N ~2222 cm⁻¹, C=C ~1620 cm⁻¹) RXN->PROD E-selective olefination VAL FTIR Validation Confirm C=O loss & C≡N shift PROD->VAL Spectroscopic Analysis

HWE synthesis and FTIR validation of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid.

Comparative IR Data Summary

The following table summarizes the quantitative spectral data used to differentiate the target product from its precursors.

Functional Group3-Formylphenylboronic Acid (Precursor 1)Diethyl (cyanomethyl)phosphonate (Precursor 2){3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid (Product)Diagnostic Significance
C≡N Stretch None~2260 cm⁻¹ (Aliphatic)~2222 cm⁻¹ (Conjugated)Confirms conjugation network and successful olefination.
C=O Stretch ~1700 cm⁻¹ (Strong)NoneNonePrimary indicator of starting material consumption.
C=C Stretch NoneNone~1620 cm⁻¹ (Medium)Confirms the formation of the alkene bridge.
B-O Stretch ~1368 cm⁻¹ (Strong)None~1360 cm⁻¹ (Strong)Confirms the boronic acid moiety survived the basic reaction conditions.
O-H Stretch ~3200–3300 cm⁻¹ (Broad)None~3200–3300 cm⁻¹ (Broad)Confirms absence of dehydration to boroxine anhydride.
Experimental Protocol: ATR-FTIR Validation

Expertise Note: We utilize Attenuated Total Reflectance (ATR) rather than transmission (KBr pellets). KBr is highly hygroscopic; absorbed water strongly absorbs in the 3200–3500 cm⁻¹ region, which directly overlaps with and masks the intrinsic boronic acid O-H stretch[3]. ATR eliminates this confounding variable.

Step 1: Instrument Readiness & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • Self-Validation Check: Acquire a background scan of the bare crystal. A flat baseline with <2% noise in the critical 2000–2300 cm⁻¹ region validates that the crystal is free of cross-contamination and the detector is stable. Do not proceed if ghost peaks are present.

Step 2: Sample Application

  • Action: Place ~2–5 mg of the dried product (or precursor) directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the software indicates optimal contact pressure (typically ~50-70 in-lbs for solid powders).

Step 3: Spectral Acquisition

  • Parameters: Set the instrument to acquire 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Action: Execute the scan. Ensure atmospheric compensation (H₂O/CO₂) is enabled in the software to prevent interference in the 2300 cm⁻¹ region.

Step 4: Post-Acquisition Processing & Cleaning

  • Action: Apply an ATR correction algorithm to adjust for penetration depth variations across the wavenumber scale. Clean the crystal immediately after use to prevent boronic acid adhesion.

Data Interpretation & Troubleshooting

If your acquired spectrum deviates from the expected product profile, use the following causality-based troubleshooting matrix:

  • Observation: A persistent, strong peak at ~1700 cm⁻¹.

    • Cause: Incomplete reaction leaving unreacted 3-formylphenylboronic acid[2].

    • Solution: Extend reaction time or increase the equivalents of the phosphonate/base.

  • Observation: The C≡N stretch appears at ~2260 cm⁻¹ instead of ~2222 cm⁻¹.

    • Cause: The sample is contaminated with unreacted diethyl (cyanomethyl)phosphonate[1]. The lack of conjugation keeps the frequency high.

    • Solution: Repurify the product via silica gel chromatography or recrystallization.

  • Observation: Complete loss of the broad ~3200 cm⁻¹ band and a shift in the B-O stretch.

    • Cause: Thermal dehydration during drying or reaction workup has converted the boronic acid into a boroxine anhydride[4].

    • Solution: Avoid excessive heating during solvent evaporation. Rehydrate by stirring in a THF/water mixture if necessary.

References[3] Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir - ACS Publications.https://pubs.acs.org/doi/10.1021/la035037m[4] Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials - ACS Publications.https://pubs.acs.org/doi/10.1021/cm5013679[2] Vibrational spectral Simulation and DFT study of 3-Formylphenylboronic acid. ResearchGate.https://www.researchgate.net/publication/282285810_Vibrational_spectral_Simulation_and_DFT_study_of_3-Formylphenylboronic_acid[1] Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an exercise in understanding molecular behavior. {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an exercise in understanding molecular behavior. {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is a highly versatile bifunctional molecule used extensively in advanced drug development and cross-coupling methodologies. However, its unique structural features—combining a boronic acid moiety with a cyanoalkene group—dictate highly specific safety, handling, and logistical protocols.

This guide provides the mechanistic reasoning behind our safety procedures, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.

Mechanistic Grounding of Hazards (The "Why")

To design an effective, self-validating safety protocol, we must first understand the molecular causality of the compound's hazards. The toxicity profile of this molecule is driven by two distinct functional groups:

  • The Cyanoalkene Group (Michael Acceptor): The α,β -unsaturated nitrile (cyanoalkene) is a potent electrophile. In biological systems, Michael acceptors readily undergo covalent binding with nucleophilic thiols, such as the cysteine residues found in skin proteins[1]. This haptenization process is the initiating key event for severe skin sensitization and allergic contact dermatitis[2],[3].

  • The Boronic Acid Moiety: Boronic acids are generally classified as acute oral toxicants (Category 4) and are known skin, eye, and respiratory irritants[4]. Furthermore, they are hygroscopic and can exhibit mobility in water, necessitating strict environmental controls to prevent aquatic toxicity[5].

ToxicityMechanism Cyanoalkene {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl} boronic acid (Electrophile) Adduct Covalent Protein Adduct (Hapten-Carrier) Cyanoalkene->Adduct Michael Addition Protein Skin Protein (Nucleophilic Cysteine) Protein->Adduct Covalent Binding Immune Immune Activation (Contact Dermatitis) Adduct->Immune Antigen Presentation

Figure 1: Mechanism of skin sensitization via Michael addition of the cyanoalkene to protein thiols.

Personal Protective Equipment (PPE) Specifications

Because of the dual threat of acute irritation and irreversible skin sensitization, standard laboratory PPE is insufficient. The following self-validating PPE system must be employed to break the chain of exposure[4]:

  • Hand Protection: Double-gloving is mandatory. The Michael acceptor can permeate thin latex; therefore, use extended-cuff nitrile gloves. Nitrile provides superior resistance to both the solid powder and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve it in cross-coupling reactions.

  • Eye/Face Protection: Tight-fitting, splash-proof chemical safety goggles (EN 166 compliant) are required[4]. If handling bulk quantities (>50 g), a full face shield must be worn over the goggles to prevent ocular exposure to airborne dust.

  • Body Protection: A flame-retardant, fluid-resistant laboratory coat with knit cuffs. Ensure no exposed skin exists between the glove and the sleeve.

  • Respiratory Protection: If engineering controls (fume hoods) are compromised, or during bulk transfer outside a closed system, use a NIOSH-approved N95/P100 or European Standard EN 149:2001 approved particulate respirator to prevent inhalation of the fine, irritating powder[4].

Quantitative Hazard and Control Summary

ParameterSpecification / Hazard LevelMitigation Strategy
Chemical Class Phenylboronic Acid / CyanoalkeneHandle under inert atmosphere; avoid unintended thiol-containing reagents.
Primary Health Hazards Acute Oral Toxicity, Skin/Eye Irritant, SensitizerDouble nitrile gloves, EN 166 goggles, N95/P100 respirator[4].
Environmental Hazard Mobile in water, potential aquatic toxicityZero-drain disposal policy; collect as hazardous waste[5].
Physical Properties Solid powder, HygroscopicStore refrigerated (2–8°C) in a dry, well-ventilated place[6].
Spill Cleanup High dust generation riskDamp wipe or HEPA vacuum; strictly no dry sweeping[7],[8].

Operational Plan and Step-by-Step Methodology

The physical properties of this compound—specifically its propensity to form fine, irritating dust—require a meticulously controlled operational workflow.

OperationalWorkflow Prep 1. Environmental Setup Verify Fume Hood (>100 fpm) PPE 2. Don PPE Double Nitrile, Goggles, Lab Coat Prep->PPE Transfer 3. Material Transfer Anti-Static Spatula on Spill Mat PPE->Transfer Decon 4. Decontamination Damp Wipe-Down (No Dry Sweeping) Transfer->Decon Waste 5. Disposal Sealed Incineration Containers Decon->Waste

Figure 2: Step-by-step operational workflow for the safe handling and disposal of the compound.

Step-by-Step Handling Protocol:
  • Environmental Setup:

    • Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm)[7].

    • Line the work surface with a disposable, absorbent, plastic-backed spill mat to contain micro-spills.

  • Material Transfer (Minimizing Aerosolization):

    • Use an anti-static weighing spatula. The hygroscopic nature of the boronic acid can cause clumping, while the dry powder can hold a static charge, leading to sudden aerosolization[7].

    • Weigh the material directly into a pre-tared, sealable reaction vessel rather than a weigh boat. This eliminates an unnecessary transfer step and reduces exposure risk.

  • Reaction Execution:

    • Dissolve the compound inside the fume hood. Avoid vigorous shaking of the dry powder; instead, add the solvent slowly down the side of the vessel.

    • Maintain an inert atmosphere (Nitrogen or Argon) if heating. Thermal decomposition of this compound can release toxic fumes, including carbon oxides, nitrogen oxides (NOx), and boron oxides[5].

  • Decontamination and Spill Response:

    • After handling, wipe down the spatula, balance, and surrounding surfaces with a damp paper towel (using a mild soap solution, as boronic acids are water-soluble)[7].

    • CRITICAL: Do not sweep dry spills. Dry sweeping generates airborne dust containing the respiratory irritant. If a spill occurs, cover it with damp absorbent material before carefully scooping it into a hazardous waste container[7],[8].

Disposal and Environmental Plan

Boronic acids and cyanoalkenes pose significant risks to aquatic ecosystems due to their water mobility and biological reactivity[5]. They must never be disposed of down the drain.

  • Solid Waste: All contaminated consumables (spill mats, gloves, paper towels, empty vials) must be placed in a heavy-duty, sealable polyethylene bag. Label the bag explicitly as "Toxic/Sensitizing Solid Waste" and route it for high-temperature incineration equipped with a flue gas scrubber[9].

  • Liquid Waste: Organic and aqueous solutions containing this compound must be collected in compatible, clearly labeled hazardous waste carboys. Ensure the waste profile explicitly lists both "Boronic Acid" and "Nitrile/Cyanoalkene" to alert disposal technicians to the specific toxicity and prevent incompatible chemical mixing.

References
  • Phenylboronic acid - SAFETY D
  • US9580427B2 - Kinase inhibitors - Google Patents, Google P
  • Methyl methacrylate and respiratory sensitization: A Critical review - PMC - NIH, N
  • AFRL-RH-WP-TR-2023-0037 - DTIC, Defense Technical Inform
  • Phenylboronic acid - SAFETY DATA SHEET (Environmental Hazards), Thermo Fisher Scientific,
  • SAFETY DATA SHEET - Fisher Scientific: Phenylboronic acid, Fisher Scientific,
  • Phenylboronic acid - Safety D
  • (E)-(Hexen-1-yl)boronic acid - Apollo Scientific, Apollo Scientific,
  • Isoquinoline-7-boronic acid - Synquest Labs, Synquest Labs,

Sources

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